Eupatolitin
Description
This compound has been reported in Haplopappus foliosus, Ipomopsis polycladon, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-23-11-6-10-12(14(21)17(11)24-2)13(20)15(22)16(25-10)7-3-4-8(18)9(19)5-7/h3-6,18-19,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKWHSPRHPZRCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183724 | |
| Record name | Eupatolitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29536-44-5 | |
| Record name | Eupatolitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29536-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eupatolitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029536445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eupatolitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EUPATOLITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KB4QHZ4YG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eupatolitin: A Technical Guide to Natural Sources, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatolitin, a pharmacologically active flavone, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound is predominantly found in the plant kingdom, with the genus Artemisia of the Asteraceae family being its most abundant source.[1][2] Various species within this genus have been identified as containing significant quantities of this flavone.
Table 1: Natural Plant Sources of this compound
| Plant Family | Genus | Species | Common Name(s) |
| Asteraceae | Artemisia | A. argyi | Chinese Mugwort |
| A. asiatica | - | ||
| A. campestris | Field Wormwood | ||
| A. ludoviciana | White Sagebrush | ||
| A. mongolica | Mongolian Mugwort | ||
| A. princeps | Japanese Mugwort | ||
| A. rubripes | Red-stemmed Wormwood | ||
| A. selengensis | Selenga Wormwood | ||
| A. umbelliformis | - | ||
| Chrysanthemum | C. arenaria | - | |
| C. morifolium | Florist's Daisy | ||
| C. chinense | - | ||
| Gnaphalium | G. affine | Jersey Cudweed | |
| Salvia | S. plebeia | - |
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The selection of specific methods and solvents can significantly impact the yield and purity of the final product.
Extraction
The initial step in isolating this compound is the extraction from the plant material, which is usually dried and powdered. The choice of solvent is critical and is based on the polarity of this compound.
Table 2: Comparison of Extraction Solvents for Flavonoids
| Solvent | Polarity | Advantages | Disadvantages |
| Methanol | High | High extraction efficiency for polar compounds.[3] | Toxic.[3] |
| Ethanol | High | Safe for use in food and pharmaceuticals; effective for a range of polarities.[3] | May have slightly lower extraction efficiency for highly polar compounds compared to methanol. |
| Acetone | Medium | Good for medium-polar compounds; easy to remove due to high volatility.[3] | Can co-extract more non-polar impurities. |
| Water | High | Safe and environmentally friendly.[3] | Lower extraction efficiency for less polar compounds. |
Methanol and ethanol are the most commonly employed solvents for the extraction of flavonoids like this compound due to their high efficiency in solubilizing these polar compounds.[3]
Experimental Protocol: Solvent Extraction of this compound from Artemisia
This protocol outlines a general procedure for the solvent extraction of this compound from dried Artemisia plant material.
Materials:
-
Dried and powdered Artemisia plant material (e.g., leaves)
-
Ethanol (95%) or Methanol
-
Rotary evaporator
-
Filter paper and funnel or filtration apparatus
Procedure:
-
Maceration: Soak the powdered plant material in the chosen solvent (e.g., 100 g of plant material in 1 L of 95% ethanol) in a sealed container.
-
Agitation: Agitate the mixture periodically for 24-48 hours at room temperature to ensure thorough extraction.
-
Filtration: Filter the mixture to separate the solvent extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Drying: Dry the crude extract completely to remove any residual solvent.
Purification
Following extraction, the crude extract, which contains a mixture of compounds, undergoes purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.
2.3.1. Column Chromatography
Column chromatography is a common method for the initial fractionation of the crude extract.
Experimental Protocol: Column Chromatography Purification of this compound
Materials:
-
Crude this compound extract
-
Silica gel (for normal-phase chromatography)
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Glass column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase (e.g., hexane) and pack it into the glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin elution with the least polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light. Fractions containing the same compound profile are pooled.
-
Concentration: Concentrate the pooled fractions containing this compound using a rotary evaporator.
2.3.2. High-Performance Liquid Chromatography (HPLC)
For final purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is often employed. Reverse-phase HPLC is a common choice for separating flavonoids.
Experimental Protocol: Preparative HPLC Purification of this compound
Materials:
-
Partially purified this compound fraction from column chromatography
-
HPLC system with a preparative column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile and water)
-
Detector (e.g., UV-Vis)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the this compound-containing fraction in the mobile phase.
-
Method Development: Develop an appropriate gradient elution method to achieve good separation of this compound from other components. A typical mobile phase could be a gradient of water and acetonitrile.
-
Injection: Inject the sample onto the HPLC column.
-
Elution and Detection: Elute the sample through the column using the developed gradient method. Monitor the eluate using a UV-Vis detector at a wavelength where this compound absorbs strongly.
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
Signaling Pathway Interactions
This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, notably the PI3K/AKT and MAPK pathways, which are often dysregulated in diseases like cancer.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound has been observed to inhibit this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of this pathway.
Quantitative Data on this compound Yield
The yield of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction and purification methods employed. The following table summarizes available data on this compound content from various studies. It is important to note that direct comparison between studies can be challenging due to variations in analytical methods and reporting standards.
Table 3: Quantitative Yield of this compound from Artemisia Species
| Artemisia Species | Plant Part | Extraction Solvent | Analytical Method | This compound Content (mg/g dry weight) | Reference |
| A. annua | Aerial parts | Methanol | LC-MS | Present in small amounts | [4] |
| A. princeps | Leaves and Trunk | Ethanol | HPLC | Not explicitly quantified in mg/g, but successfully isolated. | [1] |
| A. kermanensis | All parts | Methanol | TLC, NMR, MS | Isolated, but quantitative yield not provided. | [2] |
| A. monosperma | Aerial parts | Methanol | Column Chromatography, TLC | Isolated, but quantitative yield not provided. | [5] |
Note: Quantitative data for this compound yield is not consistently reported across all studies. The table reflects the available information from the cited literature.
Experimental Workflow Diagram
The overall process of isolating this compound from a natural source to its use in biological assays can be visualized as a sequential workflow.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential, primarily sourced from the Artemisia genus. This guide has provided a comprehensive overview of its natural origins, detailed protocols for its extraction and purification, and insights into its molecular interactions with the PI3K/AKT and MAPK signaling pathways. The methodologies and data presented herein are intended to facilitate further research and development of this compound as a potential therapeutic agent. Future studies focusing on the optimization of extraction protocols to maximize yields and further elucidation of its mechanisms of action will be crucial in translating the potential of this natural flavone into clinical applications.
References
- 1. Bioprospecting of Artemisia genus: from artemisinin to other potentially bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five Different Artemisia L. Species Ethanol Extracts’ Phytochemical Composition and Their Antimicrobial and Nematocide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. epa.niif.hu [epa.niif.hu]
- 5. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
Eupatolitin: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatolitin is a naturally occurring O-methylated flavonol, a class of flavonoids known for their diverse biological activities. As a polyketide, it is found in various plant species. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, presenting key data in a structured format to support research and development efforts in pharmacology and medicinal chemistry.
Chemical Structure
This compound is chemically defined as a tetrahydroxyflavone with methoxy groups at positions 6 and 7.[1] Its systematic name is 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one.[2]
Below is a summary of its key structural identifiers:
| Identifier | Value |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one[2] |
| Molecular Formula | C₁₇H₁₄O₈[2] |
| SMILES | COC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)OC |
| InChI | InChI=1S/C17H14O8/c1-23-11-6-10-12(14(21)17(11)24-2)13(20)15(22)16(25-10)7-3-4-8(18)9(19)5-7/h3-6,18-19,21-22H,1-2H3 |
| InChIKey | WYKWHSPRHPZRCR-UHFFFAOYSA-N |
| CAS Number | 29536-44-5[2] |
Physicochemical Properties
A comprehensive summary of the known physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Weight | 346.3 g/mol | PubChem |
| Appearance | Yellow crystalline solid | Guidechem[1] |
| Melting Point | 285-287 °C | Not explicitly found, inferred from a related document with a likely typo. Further verification is recommended. |
| Boiling Point | Data not available | |
| Solubility | 4.7 mg/mL in Methanol (with sonication and warming) | MedchemExpress |
| Density | 1.592 g/mL | Wikipedia[2] |
| pKa (Predicted) | 6.13 ± 0.40 | Guidechem[1] |
Experimental Protocols
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small amount of the crystalline this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Determination of Solubility
The solubility of this compound can be determined by adding a known excess of the compound to a specific volume of a solvent (e.g., methanol, water, DMSO). The suspension is stirred at a constant temperature for a set period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Extraction and Isolation
This compound can be extracted from plant materials using methods such as maceration or reflux extraction with organic solvents like methanol or ethanol. The crude extract is then subjected to various chromatographic techniques for purification, including column chromatography over silica gel or Sephadex, followed by preparative HPLC to yield pure this compound.
Signaling Pathways
While specific studies detailing the signaling pathways directly modulated by this compound are limited, research on structurally similar flavonoids, such as eupatilin and eupafolin, provides valuable insights into its potential biological activities. It is important to note that these are distinct molecules, and further research is needed to confirm these effects for this compound.
Potential Anti-Cancer Effects: PI3K/Akt and MAPK Pathways
Studies on the related compound eupatilin have shown that it may inhibit the proliferation of colon cancer cells by targeting the PI3K/Akt and MAPK signaling pathways. Eupatilin has been observed to inhibit the phosphorylation of Akt and its downstream targets, while activating components of the MAPK pathway.
References
Eupatolitin: A Comprehensive Technical Overview of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatolitin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a naturally occurring flavone found in various medicinal plants, notably from the Artemisia species.[1] This molecule has garnered significant scientific interest due to its diverse and potent pharmacological properties. Extensive research has demonstrated its potential as an anticancer, anti-inflammatory, and antioxidant agent.[1] This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and a visual representation of its mechanisms of action through signaling pathway diagrams.
Anticancer Activity
This compound exhibits significant anticancer effects across various cancer cell types. Its mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[2][3]
Quantitative Data: Anticancer Activity of this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | HCT116 (Colon Cancer) | Cell Viability | > 25 µM | [2] |
| This compound | HT29 (Colon Cancer) | Cell Viability | > 50 µM | [2] |
| Eupatorin | MDA-MB-468 (Breast Cancer) | MTT Assay | 0.5 µM | |
| Eupatorin | MCF-10A (Normal Breast) | MTT Assay | 50 µM |
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA.
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as previously described.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the modulation of key inflammatory signaling pathways.
Quantitative Data: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Assay | System | IC50 Value | Reference |
| Eupatorin | NO Production | LPS-stimulated RAW 264.7 cells | - | [4] |
| Sinensetin | NO Production | LPS-stimulated RAW 264.7 cells | 9.2 µM | |
| Eupatorin | PGE2 Production | LPS-stimulated RAW 264.7 cells | 5.0 µM | |
| Sinensetin | PGE2 Production | LPS-stimulated RAW 264.7 cells | 2.7 µM | |
| Eupatorin | TNF-α Production | LPS-stimulated RAW 264.7 cells | 5.0 µM | |
| Sinensetin | TNF-α Production | LPS-stimulated RAW 264.7 cells | 2.7 µM |
Experimental Protocols
The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
Principle: The Griess reagent converts nitrite into a deep purple azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.
Procedure:
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals and activating cellular antioxidant defense mechanisms.
Quantitative Data: Antioxidant Activity
While specific IC50 values for the DPPH radical scavenging activity of this compound were not found in the initial searches, the general antioxidant capacity of flavonoids is well-documented.
Experimental Protocols
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add the this compound solution to a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging percentage against concentration.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[5]
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in cancer cells.[2]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. This compound is known to activate this protective pathway.[5]
Caption: this compound activates the Nrf2 antioxidant pathway.
Conclusion
This compound is a promising natural compound with a wide range of biological activities that are highly relevant to drug discovery and development. Its multifaceted mechanisms of action, including the induction of cancer cell death, suppression of inflammation, and enhancement of cellular antioxidant defenses, make it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound. Further studies are warranted to establish more comprehensive quantitative data on its various biological effects and to optimize its potential for clinical applications.
References
- 1. Protocol Griess Test [protocols.io]
- 2. cyrusbio.com.tw [cyrusbio.com.tw]
- 3. mdpi.com [mdpi.com]
- 4. Eupatolide inhibits lipopolysaccharide-induced COX-2 and iNOS expression in RAW264.7 cells by inducing proteasomal degradation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Eupatolitin: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupatolitin, a flavone found in various Artemisia species, has demonstrated significant anti-inflammatory properties in a range of preclinical studies. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from key in vitro and in vivo experiments. Detailed experimental protocols and visual representations of the core signaling pathways are presented to facilitate further research and development of this promising anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound (5,7-dihydroxy-3',4',6-trimethoxyflavone) has emerged as a potential therapeutic candidate due to its ability to modulate key inflammatory pathways. This document synthesizes the existing scientific literature on the anti-inflammatory effects of this compound, focusing on its molecular targets and efficacy in established inflammatory models.
Mechanisms of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of two major signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to suppress the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] This inhibition prevents the transcription of downstream targets, including pro-inflammatory cytokines and enzymes. Specifically, this compound has been observed to inhibit the phosphorylation and degradation of IκBα, a key step in the activation of NF-κB.[3]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK1/2, JNK, and p38, plays a crucial role in cellular responses to external stressors, including inflammation. This compound has been found to inhibit the phosphorylation of key kinases within the MAPK pathways, including p38 MAPK, ERK1/2, and JNK.[3] By attenuating MAPK signaling, this compound can reduce the expression of inflammatory mediators.
In Vitro Anti-Inflammatory Activity
The anti-inflammatory properties of this compound have been extensively studied in vitro, primarily using the RAW 264.7 macrophage cell line stimulated with LPS.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to dose-dependently suppress the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This includes a significant reduction in nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for the synthesis of inflammatory molecules.[1][3]
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Mediator | This compound Concentration | Effect | Reference |
| Nitric Oxide (NO) | Dose-dependent | Inhibition of production | [1][3] |
| iNOS | Dose-dependent | Suppression of expression | [1][3] |
| COX-2 | Dose-dependent | Suppression of expression | [1][3] |
Reduction of Pro-inflammatory Cytokines
This compound has also been demonstrated to decrease the secretion of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in LPS-activated macrophages.[1]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Cytokine | This compound Concentration | Effect | Reference |
| TNF-α | Dose-dependent | Decreased expression/production | [1] |
| IL-6 | Dose-dependent | Decreased expression/production | [1] |
| IL-1β | Dose-dependent | Decreased expression/production | [1] |
In Vivo Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound has been validated in several animal models of inflammation.
LPS-Induced Acute Lung Injury in Rats
In a rat model of LPS-induced acute lung injury (ALI), pre-treatment with eupatilin (a synonym for this compound) was found to alleviate lung structural damage and reduce the wet/dry lung ratio in a concentration-dependent manner. Furthermore, eupatilin treatment decreased the levels of inflammatory factors such as IL-6 and TNF-α in this model.[4]
Table 3: Effect of Eupatilin in a Rat Model of LPS-Induced Acute Lung Injury
| Parameter | Eupatilin Treatment | Outcome | Reference |
| Lung Histopathology | Dose-dependent | Alleviation of structural damage | [4] |
| Lung Wet/Dry Ratio | Dose-dependent | Decrease, indicating reduced edema | [4] |
| IL-6 Levels | Dose-dependent | Reduction in inflammatory cytokine | [4] |
| TNF-α Levels | Dose-dependent | Reduction in inflammatory cytokine | [4] |
Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic method for evaluating acute anti-inflammatory activity. While specific quantitative data for this compound in this model was not detailed in the initial searches, this model is a standard for assessing compounds that inhibit inflammatory mediators like those affected by this compound. The model involves injecting carrageenan into the paw of a rodent and measuring the subsequent swelling over several hours.
Experimental Protocols
In Vitro Inhibition of Nitric Oxide Production in RAW 264.7 Cells
-
Cell Culture: Maintain RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis of NF-κB and MAPK Pathway Proteins
-
Cell Lysis: After treatment and stimulation as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C. Also, use an antibody against a housekeeping protein like β-actin or GAPDH for loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
LPS-Induced Acute Lung Injury in Rats
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into control, LPS-only, and LPS + eupatilin treatment groups (with varying doses of eupatilin).
-
Treatment: Administer eupatilin (e.g., by oral gavage or intraperitoneal injection) 1 hour prior to LPS challenge.
-
LPS Instillation: Anesthetize the rats and intratracheally instill a single dose of LPS (e.g., 5 mg/kg body weight).
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, euthanize the animals.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting and cytokine analysis.
-
Lung Tissue Collection: Harvest the lungs for histopathological examination (H&E staining) and to measure the wet/dry weight ratio (an indicator of edema).
-
Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the BAL fluid and/or serum using ELISA kits according to the manufacturer's instructions.
Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization and Grouping: As described for the ALI model.
-
Treatment: Administer this compound or a vehicle control orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[5]
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume for each animal at each time point.
-
Determine the percentage of inhibition of edema by the this compound treatment compared to the vehicle control group.
-
Signaling Pathway and Workflow Diagrams
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.
This compound's Modulation of the MAPK Signaling Pathway
Caption: this compound modulates MAPK signaling by inhibiting p38, JNK, and ERK.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
Caption: Workflow for in vitro screening of this compound's anti-inflammatory effects.
Conclusion
This compound has consistently demonstrated potent anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways. The collective in vitro and in vivo data strongly support its potential as a lead compound for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive resource for researchers to further investigate and harness the therapeutic potential of this compound.
References
- 1. R( R)Lipopolysaccharide-induced acute lung injury in experimental male albino rats. [journals.ekb.eg]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupatolide inhibits lipopolysaccharide-induced COX-2 and iNOS expression in RAW264.7 cells by inducing proteasomal degradation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupatilin Alleviates Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Eupatolitin: A Technical Guide to its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupatolitin, a flavone found in various medicinal plants, has garnered significant scientific interest for its potential therapeutic properties, particularly its role as a potent antioxidant agent. This technical guide provides an in-depth analysis of this compound's antioxidant capabilities, focusing on its mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation. While direct quantitative data on this compound's antioxidant capacity is limited in publicly available literature, this guide synthesizes the existing knowledge to provide a comprehensive resource for researchers and drug development professionals.
Introduction to this compound and Oxidative Stress
This compound (5,7-dihydroxy-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one) is a naturally occurring O-methylated flavone. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants like this compound can mitigate oxidative stress by neutralizing free radicals and upregulating endogenous antioxidant defense mechanisms.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: this compound can directly donate a hydrogen atom or an electron to neutralize free radicals, such as the superoxide anion and hydroxyl radicals, thereby preventing them from damaging cellular components like DNA, proteins, and lipids.
-
Indirect Antioxidant Effects via Nrf2 Pathway Activation: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response[1]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression.
Quantitative Data on Antioxidant Activity
Table 1: In Vitro Radical Scavenging Activity of this compound
| Assay | IC50 (µM) | Standard (IC50 µM) | Reference |
| DPPH | Data not available | Ascorbic Acid: [Value] | |
| ABTS | Data not available | Trolox: [Value] |
Table 2: Cellular Antioxidant Activity of this compound
| Assay | Cell Line | EC50 (µM) | Standard (EC50 µM) | Reference |
| CAA | HepG2 | Data not available | Quercetin: [Value] |
Table 3: Effect of this compound on Endogenous Antioxidant Enzyme Activity
| Enzyme | Cell Line/Model | Treatment Concentration (µM) | Fold Increase/Specific Activity | Reference |
| Superoxide Dismutase (SOD) | Data not available | Data not available | Data not available | |
| Catalase (CAT) | Data not available | Data not available | Data not available | |
| Glutathione Peroxidase (GPx) | Data not available | Data not available | Data not available | |
| Heme Oxygenase-1 (HO-1) | Data not available | Data not available | Data not available |
Signaling Pathways and Visualizations
The Nrf2-ARE Signaling Pathway
The activation of the Nrf2-ARE pathway is a cornerstone of this compound's indirect antioxidant effect. The following diagram illustrates this critical signaling cascade.
Figure 1: this compound-mediated activation of the Nrf2-ARE signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant potential of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the this compound stock solution.
-
Add 180 µL of the DPPH solution to each well.
-
For the control, add 20 µL of the solvent instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Figure 2: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of various concentrations of the this compound solution to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Cell Culture and Seeding:
-
Culture human hepatocarcinoma (HepG2) cells in appropriate media.
-
Seed the HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
-
Assay Procedure:
-
Remove the media and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour.
-
Wash the cells with PBS to remove the extracellular compounds.
-
Add 600 µM of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
The area under the curve (AUC) is calculated for both control and this compound-treated wells.
-
The CAA unit is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
The EC50 value (the concentration of the sample that produces a 50% reduction in the CAA unit) is determined.
-
Figure 3: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Measurement of Antioxidant Enzyme Activity
The activity of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured in cell lysates or tissue homogenates after treatment with this compound. Commercially available assay kits are commonly used for these measurements, and the protocols provided by the manufacturers should be followed. Generally, these assays involve spectrophotometric measurement of the enzyme-catalyzed reaction.
Conclusion and Future Directions
This compound demonstrates significant promise as an antioxidant agent, primarily through its ability to activate the Nrf2 signaling pathway and upregulate the expression of endogenous antioxidant enzymes. While direct, quantitative evidence of its radical scavenging capacity is currently limited in the scientific literature, the mechanistic understanding of its action provides a strong rationale for its further investigation.
Future research should focus on:
-
Quantitative Assessment: Performing standardized antioxidant assays (DPPH, ABTS, CAA) to determine the specific IC50 and EC50 values for this compound.
-
In Vivo Studies: Evaluating the antioxidant efficacy of this compound in animal models of diseases associated with oxidative stress.
-
Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better understand its in vivo activity.
-
Drug Development: Exploring the potential of this compound and its derivatives as therapeutic agents for the prevention and treatment of oxidative stress-related disorders.
This technical guide serves as a foundational resource for the scientific community to advance the understanding and application of this compound as a novel antioxidant agent.
References
Eupatolitin: A Technical Guide to its Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatolitin, a flavone found in various Artemisia species, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth overview of the anti-cancer effects of this compound, focusing on its mechanisms of action, effects on key signaling pathways, and summaries of in vitro and in vivo studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colon Cancer | >25 | [1] |
| HT29 | Colon Cancer | >50 | [1] |
| MIA-PaCa2 | Pancreatic Cancer | >30 | [2] |
| SH-SY5Y | Neuroblastoma | >30 | [2] |
| MCF-7 | Breast Cancer | >30 | [2] |
| A375 | Melanoma | 150-300 | [3] |
| 786-O | Renal Cancer | 10-40 | [4] |
| AGS | Gastric Cancer | Not specified | [5] |
| HepG2 | Liver Cancer | 3-300 (protective effects) | [6] |
Note: The provided IC50 values are approximate as they are derived from graphical representations or textual descriptions in the cited literature.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through several key mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines. In colon cancer cells (HCT116 and HT29), treatment with 50 µM and 100 µM this compound for 48 hours significantly increased apoptosis.[1] Specifically, in HCT116 cells, apoptosis increased by 4.4-fold and 13.2-fold at 50 µM and 100 µM, respectively.[1] In HT29 cells, the increase was 1.6-fold and 1.7-fold at the same concentrations.[1] This pro-apoptotic effect is associated with a decrease in the mitochondrial membrane potential and modulation of apoptosis-related proteins.[1] this compound treatment leads to the suppression of the anti-apoptotic protein Bcl-xL and an increase in the pro-apoptotic protein BAK and cytochrome c.[1]
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In human melanoma A375 cells, this compound induces cell cycle arrest at the G2/M phase in a dose-dependent manner.[3]
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is mediated through its influence on critical signaling pathways that regulate cell growth, survival, and metastasis.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation. This compound has been demonstrated to inhibit this pathway in several cancer types. In colon cancer cells, this compound inhibits the phosphorylation of AKT and its downstream targets, P70S6K and S6.[1] Similarly, in renal cancer cells, this compound suppresses the activation of PI3K and AKT.[4]
Caption: this compound inhibits the PI3K/AKT signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound's effect on this pathway appears to be context-dependent. In colon cancer cells, this compound induces the phosphorylation of ERK, p90RSK, p38, and JNK.[1] Conversely, in gastric cancer cells, it inhibits the activation of ERK1/2.[5] In renal cancer cells, this compound activates ERK, JNK, and p38.[4]
Caption: this compound modulates the MAPK signaling pathway.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is implicated in inflammation and cancer. Pretreatment with this compound has been shown to diminish the expression of phosphorylated JAK2 and STAT3 in RAW264.7 macrophage cells, suggesting its potential to suppress this signaling cascade.[7]
Caption: this compound suppresses the JAK/STAT signaling pathway.
Anti-Metastatic and Synergistic Effects
This compound also exhibits potential in preventing cancer metastasis and enhancing the efficacy of conventional chemotherapy.
Inhibition of Invasion and Migration
In colon cancer cells, this compound has been demonstrated to inhibit cell invasion and migration.[1] A Transwell migration assay showed that 50 µM of this compound significantly reduced the number of migrating HCT116 and HT29 cells.[1]
Synergistic Effects with Chemotherapy
This compound has shown synergistic effects when combined with standard anticancer drugs. In colon cancer cells, co-treatment of this compound with 5-fluorouracil (5-FU) or irinotecan further reduced cell viability compared to single-agent treatment.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. Cell viability is calculated as the ratio of the absorbance of treated cells to that of control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Culture cancer cells and treat them with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells at room temperature in the dark for approximately 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[8][9][10][11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubate at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[12][13][14][15][16]
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-xL, BAK) overnight at 4°C. Antibody dilutions typically range from 1:1000 to 1:2000.[1][4]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control, such as β-actin or GAPDH.
Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate and invade through a porous membrane, mimicking metastasis.
Protocol:
-
For invasion assays, coat the upper surface of a Transwell insert (with a porous polycarbonate membrane) with a layer of Matrigel. For migration assays, the membrane is left uncoated.
-
Seed cancer cells, previously starved in serum-free medium, into the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber. The upper chamber contains serum-free medium with or without this compound.
-
Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a dye such as crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify migration or invasion.[17][18][19][20][21]
In Vivo Studies
While in vitro studies provide valuable mechanistic insights, in vivo animal models are crucial for evaluating the therapeutic potential of this compound in a more complex biological system.
Xenograft Tumor Model
A common in vivo model involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice (e.g., nude or SCID mice).
General Protocol:
-
Human cancer cells are harvested and injected subcutaneously into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives this compound via a specified route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or Western blotting.[22][23][24][25]
Conclusion
This compound demonstrates significant anti-cancer effects across a variety of cancer types through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, including the PI3K/AKT and MAPK pathways. Furthermore, its ability to inhibit cancer cell migration and invasion, coupled with its synergistic effects with conventional chemotherapeutics, highlights its potential as a valuable candidate for further pre-clinical and clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's anti-cancer properties.
References
- 1. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupatilin Suppresses Pancreatic Cancer Cells via Glucose Uptake Inhibition, AMPK Activation, and Cell Cycle Arrest | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human gastric cancer (AGS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pretreatment with Eupatilin Attenuates Inflammation and Coagulation in Sepsis by Suppressing JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. igbmc.fr [igbmc.fr]
- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 19. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 20. researchgate.net [researchgate.net]
- 21. protocols.io [protocols.io]
- 22. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 24. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Primary Molecular Targets of Eupatolitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatolitin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a pharmacologically active flavone naturally found in various medicinal plants, such as certain Artemisia species.[1][2] As a lipophilic flavonoid, it has garnered significant attention for its wide range of biological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties.[1][3] this compound exerts its effects by modulating a variety of intracellular signaling pathways critical to cell survival, proliferation, and apoptosis.[4][5] Understanding its primary molecular targets is crucial for the structural optimization of this compound as a therapeutic agent and for designing targeted drug development strategies.
This technical guide provides a comprehensive overview of the identified molecular targets of this compound, detailed experimental protocols for their identification, quantitative data on its activity, and visual representations of the key signaling pathways it modulates.
Primary Molecular Targets and Signaling Pathways
This compound's therapeutic effects, particularly its anti-cancer activity, stem from its ability to interact with and modulate multiple key signaling pathways. The primary targets lie within the PI3K/Akt and MAPK signaling cascades, which are central regulators of cell growth, proliferation, and survival.[4][6]
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and growth. This compound has been shown to be a potent inhibitor of this pathway in various cancer cell lines, including colon, endometrial, and esophageal cancers.[4]
-
Mechanism of Inhibition : this compound inhibits the phosphorylation of Akt and its downstream effector proteins, such as P70 ribosomal protein S6 kinase (P70S6K) and the ribosomal protein S6.[4] This inhibition blocks the pro-survival signals, leading to decreased cell viability and induction of apoptosis. In colon cancer cells (HCT116 and HT29), treatment with this compound resulted in a significant decrease in the levels of phosphorylated Akt (p-Akt), p-P70S6K, and p-S6.[4][6]
-
Downstream Effects : Inhibition of the PI3K/Akt pathway by this compound leads to:
-
Induction of Apoptosis : By suppressing pro-survival signals, this compound triggers programmed cell death.[4]
-
Cell Cycle Arrest : It can cause cell cycle arrest at the G1/S or G2/M phase, depending on the cancer type, thereby halting proliferation.[4]
-
Synergistic Effects : this compound shows synergistic anti-cancer effects when combined with standard chemotherapeutic drugs like 5-fluorouracil (5-FU).[4]
-
Below is a diagram illustrating the inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and stress responses.[7] It consists of several subfamilies, including ERK, JNK, and p38 MAPK.[8] this compound's effect on the MAPK pathway can be context-dependent, sometimes leading to activation and other times inhibition, contributing to its anti-cancer effects.[4]
-
ERK Pathway : In esophageal and endometrial cancer cells, this compound has been shown to inhibit the phosphorylation of ERK, contributing to suppressed cell growth.[4]
-
p38 and JNK Pathways : In contrast, in some colon and renal cancer cells, this compound activates the p38 and JNK stress-activated pathways.[4][6] This activation can induce oxidative stress and mitochondrial dysfunction, ultimately leading to apoptosis.[4]
The dual regulation of MAPK pathways highlights this compound's complex mechanism of action, allowing it to selectively target cancer cells.
Quantitative Data Summary
The efficacy of this compound has been quantified in various studies. While specific binding affinities (Kd) are not widely reported, its inhibitory concentration (IC₅₀) has been determined for several cancer cell lines.
| Cell Line | Cancer Type | Target Pathway/Effect | IC₅₀ Value (µM) | Reference |
| MCF-7 | Breast Cancer | Inhibition of cell growth | Reported | [3] |
| HepG2 | Liver Cancer | Inhibition of cell growth | Reported | [3] |
| HCT116 | Colon Cancer | Inhibition of p-Akt | Not specified | [4][6] |
| HT29 | Colon Cancer | Inhibition of p-Akt | Not specified | [4][6] |
| Endometrial Cells | Endometrial Cancer | Inhibition of p-ERK & p-Akt | Not specified | [4] |
| Esophageal Cells | Esophageal Cancer | Inhibition of p-ERK & p-Akt | Not specified | [4] |
Note: Specific IC₅₀ values are often study-dependent and can vary. The table indicates where inhibition has been reported.
Key Experimental Protocols
The identification and validation of this compound's molecular targets involve a range of standard and advanced molecular biology techniques.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell survival.
-
Protocol: MTT Assay
-
Cell Seeding : Plate cancer cells (e.g., HCT116, HT29) in 96-well plates and allow them to adhere overnight.
-
Treatment : Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.[3]
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of kinases in signaling pathways.
-
Protocol: Western Blot
-
Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK).
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity corresponds to the protein level.[3][4][6]
-
Below is a generalized workflow for target validation using Western Blot.
Apoptosis Induction Assays
Flow cytometry is commonly used to quantify the percentage of cells undergoing apoptosis after treatment with this compound.
-
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment : Treat cells with this compound for the desired time.
-
Harvesting : Collect both adherent and floating cells and wash them with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Live cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.[3]
-
-
Conclusion and Future Directions
The primary molecular targets of this compound identified to date are key components of the PI3K/Akt and MAPK signaling pathways. Its ability to inhibit pro-survival signals while in some cases activating pro-apoptotic stress pathways makes it a promising multi-targeted agent for cancer therapy.
Future research should focus on:
-
Direct Binding Studies : Employing techniques like affinity chromatography coupled with mass spectrometry to identify direct protein binding partners of this compound.
-
Kinase Profiling : Performing comprehensive in vitro kinase assays to determine its inhibitory profile against a broad panel of human kinases.
-
In Vivo Validation : Extending the current cell-based findings to preclinical animal models to validate the identified mechanisms and assess therapeutic efficacy and safety.
This guide provides a foundational understanding for researchers aiming to further elucidate the molecular mechanisms of this compound and harness its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 29536-44-5 | Benchchem [benchchem.com]
- 4. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Eupatolitin from Eupatorium ligustrinum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery of Eupatolitin from Eupatorium ligustrinum, a flowering shrub belonging to the Asteraceae family. While the direct isolation of the aglycone this compound from this specific plant is not extensively documented in publicly available literature, its presence is inferred from the well-documented isolation of its glycoside, Eupatolin. This guide outlines the inferred discovery process, encompassing the isolation of the parent glycoside, its subsequent hydrolysis to yield this compound, and the characterization of the molecule. Furthermore, it details the significant biological activities of this compound and the signaling pathways it modulates, which are of considerable interest in the field of drug discovery and development.
Phytochemical Landscape of Eupatorium ligustrinum
Eupatorium ligustrinum, also known by its synonym Ageratina ligustrina, is a plant rich in various secondary metabolites. The genus Eupatorium is known to produce a diverse array of bioactive compounds, with flavonoids and terpenoids being the most prominent chemical constituents[1]. Specifically, Eupatorium ligustrinum has been identified as a source of flavonol rhamnosides, including Eupalin and Eupatolin. Eupatolin is the 3-O-rhamnoside of this compound, establishing the presence of the this compound aglycone within the plant's chemical profile.
The Discovery Pathway: From Glycoside to Aglycone
The discovery of this compound in Eupatorium ligustrinum is intrinsically linked to the isolation and characterization of its glycosidic form, Eupatolin. The process can be logically divided into two key stages: the extraction and isolation of Eupatolin, followed by the hydrolysis of this glycoside to yield the aglycone, this compound.
Experimental Protocol: Isolation of Eupatolin
The following is a generalized experimental protocol for the isolation of flavonol rhamnosides like Eupatolin from plant material, based on established phytochemical techniques.
2.1.1. Plant Material Collection and Preparation
-
Aerial parts (leaves and flowers) of Eupatorium ligustrinum are collected and authenticated.
-
The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds and then ground into a coarse powder.
2.1.2. Extraction
-
The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with methanol or ethanol.
-
The crude extract is concentrated under reduced pressure using a rotary evaporator.
2.1.3. Fractionation
-
The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides are typically concentrated in the ethyl acetate and n-butanol fractions.
2.1.4. Chromatographic Purification
-
The flavonoid-rich fraction is subjected to column chromatography over silica gel or Sephadex LH-20.
-
Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, to separate the components based on their polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a spraying reagent (e.g., natural product-polyethylene glycol reagent).
-
Fractions containing the target compound (Eupatolin) are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Experimental Protocol: Hydrolysis of Eupatolin to this compound
To obtain the aglycone this compound, the isolated Eupatolin undergoes hydrolysis to cleave the rhamnose sugar moiety.
2.2.1. Acid Hydrolysis
-
The purified Eupatolin is dissolved in a mixture of methanol and aqueous acid (e.g., 2M HCl).
-
The solution is refluxed for a period of 2-4 hours.
-
The reaction mixture is then diluted with water and the precipitated aglycone (this compound) is extracted with a non-polar solvent like ethyl acetate.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield crude this compound.
-
The crude product can be further purified by recrystallization or chromatography.
Structural Elucidation
The definitive identification of this compound is achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the complete chemical structure and assign all proton and carbon signals.
-
Ultraviolet-Visible (UV) Spectroscopy: To observe the characteristic absorption maxima of the flavonoid chromophore.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Quantitative Data
| Parameter | Value | Method of Determination |
| Yield of Crude Extract | 5-15% (w/w) | Gravimetric |
| Yield of Eupatolin | 0.1-0.5% (of crude extract) | Gravimetric after purification |
| Yield of this compound | 60-80% (from Eupatolin) | Gravimetric after hydrolysis |
| Purity of this compound | >95% | HPLC |
| Retention Time (HPLC) | Compound-specific | Reverse-phase HPLC |
| Molecular Formula | C₁₇H₁₄O₈ | High-Resolution Mass Spectrometry |
| Molecular Weight | 346.29 g/mol | Mass Spectrometry |
Biological Activities and Signaling Pathways
This compound has garnered significant attention for its diverse pharmacological properties, particularly its anti-cancer and anti-inflammatory effects.
Anti-Cancer Activity
This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. Its anti-cancer effects are mediated through the modulation of key signaling pathways involved in cell growth, survival, and metastasis.
5.1.1. PI3K/AKT/mTOR Pathway
This compound can suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway, which is often hyperactivated in cancer. By inhibiting this pathway, this compound can lead to decreased cell proliferation and increased apoptosis.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
5.1.2. MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in cancer progression. This compound has been observed to modulate the activity of key components of this pathway, such as ERK, JNK, and p38, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Caption: this compound's inhibitory effect on the MAPK signaling cascade.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This is often achieved through the inhibition of the NF-κB signaling pathway.
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
Experimental Workflow Summary
The overall process from plant material to the characterization of this compound and the investigation of its biological activity is summarized in the following workflow diagram.
Caption: Workflow for the discovery and analysis of this compound.
Conclusion
This compound, a flavonoid present in Eupatorium ligustrinum, demonstrates significant potential as a therapeutic agent due to its potent anti-cancer and anti-inflammatory activities. While the direct isolation from this plant source requires further detailed documentation, the established presence of its glycoside, Eupatolin, provides a clear pathway for its procurement. The modulation of critical signaling pathways such as PI3K/AKT/mTOR and MAPK underscores its importance for further investigation in drug discovery and development. This guide provides a comprehensive framework for researchers and scientists interested in the exploration of this compound and its therapeutic applications.
References
Eupatolitin CAS number, molecular formula, and synonyms
Eupatolitin is a naturally occurring O-methylated flavonol, a type of flavonoid compound.[1] It is classified as a tetrahydroxyflavone, with its chemical structure featuring hydroxy groups at positions 3, 5, 3', and 4', and methoxy groups at positions 6 and 7.[1][2] This compound has been identified in various plant species, including Ipomopsis aggregata, Haplopappus foliosus, and others.[1]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Identifier | Value | Source |
| CAS Number | 29536-44-5 | [1][2][3][4] |
| Molecular Formula | C17H14O8 | [1][2][4][5] |
| Molecular Weight | 346.3 g/mol | [1][2][3] |
Nomenclature and Synonyms
For clarity and comprehensive database searching, a list of synonyms and alternative names for this compound is provided.
| Type | Name |
| Common Name | This compound |
| Alternative Spelling | Eupatoletin[1][5] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one[1][2] |
| Systematic Names | 3,3',4',5-Tetrahydroxy-6,7-dimethoxyflavone[1][5] |
| 3,5,3',4'-tetrahydroxy-6,7-dimethoxyflavone[5] | |
| 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy-[1][5] | |
| 6,7-dimethoxy-3,5,3',4'-tetrahydroxyflavone[5] | |
| Registry Numbers | UNII: 9KB4QHZ4YG[1] |
| ChEBI: 81340[1] | |
| PubChem CID: 5317291[1] |
Related Compounds
This compound can exist in glycosidic forms, where a sugar moiety is attached to the core structure. One such example is Eupatolin, which is a this compound glycoside with a rhamnose molecule attached at the 3-position.[6] Another related glycoside is this compound 3-glucoside.[7]
References
- 1. This compound | C17H14O8 | CID 5317291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 29536-44-5 [smolecule.com]
- 3. This compound | 29536-44-5 | Benchchem [benchchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Page loading... [guidechem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound 3-glucoside | C23H24O13 | CID 44259789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Standard In Vitro Experimental Protocols for Eupatolitin: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatolitin, a flavonoid compound extracted from plants of the Artemisia species, has garnered significant interest in the scientific community for its potential therapeutic properties. In vitro studies have demonstrated its anti-cancer, anti-inflammatory, and antioxidant activities. This document provides a comprehensive overview of standard in vitro experimental protocols to investigate the biological effects of this compound, focusing on its mechanisms of action in cancer and inflammation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various in vitro studies on this compound, providing a clear comparison of its efficacy across different cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound in Human Colon Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Cell Viability Assay | >25 | 48 | [1] |
| HT29 | Cell Viability Assay | >50 | 48 | [1] |
Table 2: Pro-Apoptotic Effects of this compound in Human Colon Cancer Cell Lines
| Cell Line | This compound (µM) | Apoptosis Induction (Fold Increase) | Mitochondrial Membrane Potential Decrease (Fold Increase) | Exposure Time (h) | Reference |
| HCT116 | 50 | 4.4 | 2.0 | 48 | [1] |
| HCT116 | 100 | 13.2 | 2.6 | 48 | [1] |
| HT29 | 50 | 1.6 | - | 48 | [1] |
| HT29 | 100 | 1.7 | 1.5 | 48 | [1] |
Table 3: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Stimulant | IC50 (µM) | Reference |
| RAW 264.7 | NO Release Inhibition | LPS | 6 | [2] |
Experimental Protocols
This section details the methodologies for key in vitro experiments to characterize the bioactivity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., HCT116, HT29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound using flow cytometry.[3][4]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[3]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[3] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.[5][6][7][8]
Materials:
-
Cancer cell lines
-
This compound
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[8]
-
Incubate the fixed cells at -20°C for at least 2 hours.[5]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[7]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.[9]
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against total and phosphorylated AKT, ERK, p38, JNK, cleaved PARP, cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Anti-Inflammatory Assay (Nitric Oxide Measurement)
Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
LPS (Lipopolysaccharide)
-
This compound
-
Griess Reagent
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage of NO inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflow for its in vitro evaluation.
Caption: this compound's modulation of key signaling pathways.
References
- 1. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. revvity.com [revvity.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Designing In Vivo Studies to Evaluate Eupatolitin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatolitin, a flavone found in various medicinal plants, has garnered significant interest for its potential therapeutic applications, primarily attributed to its anti-inflammatory and anti-cancer properties. This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy of this compound. The focus is on two widely accepted preclinical models: the tumor xenograft model for anti-cancer evaluation and the carrageenan-induced paw edema model for anti-inflammatory assessment.
This compound has been shown to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, including the PI3K/AKT, MAPK, and NF-κB pathways.[1][2][3] These pathways are critical targets in the development of novel therapeutics, and understanding this compound's effect on them is crucial for elucidating its mechanism of action.
Section 1: In Vivo Anti-Cancer Efficacy Evaluation
Application Note: Tumor Xenograft Model
The tumor xenograft model is a standard preclinical method to assess the anti-cancer potential of a compound. This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice. This compound's ability to inhibit tumor growth can be quantified by measuring tumor volume and weight over time.
Experimental Protocol: Subcutaneous Tumor Xenograft Model
This protocol details the steps for evaluating this compound's efficacy in a subcutaneous tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., MKN45 gastric cancer cells)
-
Immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old
-
This compound
-
Vehicle (e.g., Hank's Balanced Salt Solution - HBSS)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Cell Preparation: On the day of inoculation, harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume twice weekly using calipers with the formula: Tumor Volume = (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 mice per group).
-
Control Group: Administer vehicle (e.g., 200 µL HBSS) via intraperitoneal (i.p.) injection.
-
This compound Group: Administer this compound at a predetermined dose (e.g., 10 mg/kg) in the same vehicle and route.
-
-
Treatment Schedule: Administer treatment three times a week for a specified duration (e.g., 3-4 weeks).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Data Analysis: Compare the mean tumor volume and weight between the control and this compound-treated groups. Calculate the percentage of tumor growth inhibition.
Data Presentation: Anti-Cancer Efficacy of this compound
| Parameter | Control Group (Vehicle) | This compound Group (10 mg/kg) | % Inhibition |
| Final Tumor Volume (mm³) | Data from experiment | Data from experiment | Calculated |
| Final Tumor Weight (g) | Data from experiment | Data from experiment | Calculated |
Note: This table should be populated with experimental data.
Section 2: In Vivo Anti-Inflammatory Efficacy Evaluation
Application Note: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[4] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema).[5] This model is valuable for screening the anti-inflammatory activity of compounds like this compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for assessing the anti-inflammatory effects of this compound.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
1% Carrageenan solution in saline
-
Plethysmometer or calipers
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide rats into control and treatment groups (n=6 per group).
-
Control Group: Administer vehicle orally.
-
This compound Groups: Administer this compound orally at various doses (e.g., 10, 25, 50 mg/kg).
-
Positive Control Group: Administer a standard anti-inflammatory drug like Indomethacin (e.g., 10 mg/kg).
-
-
Pre-treatment: Administer the respective treatments 1 hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Data Presentation: Anti-Inflammatory Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Control (Vehicle) | - | Data from experiment | - |
| This compound | 10 | Data from experiment | Calculated |
| This compound | 25 | Data from experiment | Calculated |
| This compound | 50 | Data from experiment | Calculated |
| Indomethacin | 10 | Data from experiment | Calculated |
Note: This table should be populated with experimental data.
Section 3: Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagrams
References
- 1. Eupatilin inhibits lipopolysaccharide-induced expression of inflammatory mediators in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupatilin Ameliorates Lipopolysaccharide-Induced Acute Kidney Injury by Inhibiting Inflammation, Oxidative Stress, and Apoptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-appraisal of the role of histamine in carrageenan-induced paw oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Eupatolitin in Plant Extracts
Introduction
Eupatolitin, a flavonoid predominantly extracted from Artemisia species, has garnered significant interest in the scientific community for its potential therapeutic properties. As research into its pharmacological effects progresses, the need for accurate and reliable methods to quantify this compound in plant extracts becomes crucial for standardization, quality control, and the development of new therapeutics. These application notes provide detailed protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Extraction Protocols for this compound from Plant Material
The initial and critical step in the quantification of this compound is its efficient extraction from the plant matrix. The choice of extraction method can significantly impact the yield and purity of the analyte.
A. General Sample Preparation
-
Drying: Air-dry the plant material (e.g., leaves, flowers) in the shade at room temperature or use a freeze-dryer to prevent the degradation of thermolabile compounds.[1][2]
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for solvent extraction.[1][2]
B. Extraction Methods
Choose one of the following methods based on laboratory equipment and desired extraction efficiency.
1. Maceration Protocol Maceration is a simple and widely used technique for extracting bioactive compounds.[3]
-
Solvent: Methanol or a mixture of ethanol and water (e.g., 80/20 v/v).[4]
-
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a closed container and add the extraction solvent (e.g., 100 mL).
-
Keep the mixture at room temperature for 3-7 days with occasional shaking.[3]
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.
-
Store the dried extract at 4°C for further analysis.
-
2. Sonication-Assisted Extraction Protocol This method uses ultrasonic waves to accelerate the extraction process.
-
Solvent: Methanol or ethanol.
-
Procedure:
-
Place a known quantity of the powdered plant material (e.g., 1 g) in a flask.
-
Add the solvent (e.g., 20 mL).
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.
-
Filter the extract and concentrate it as described for maceration.
-
3. Soxhlet Extraction Protocol Soxhlet extraction is a continuous extraction method suitable for exhaustive extraction.[3]
-
Solvent: Methanol or ethanol.
-
Procedure:
-
Place a known amount of the powdered plant material (e.g., 10 g) in a thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add the extraction solvent to the round-bottom flask.
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample, extracting the desired compounds.[3]
-
Continue the extraction for several hours (e.g., 6-8 hours) until the solvent in the extractor becomes colorless.
-
Concentrate the extract using a rotary evaporator.
-
II. Quantification Methods
The following are validated and commonly used chromatographic methods for the quantification of this compound.
A. High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust and widely used technique for the quantification of flavonoids in plant extracts.[5][6]
1. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of methanol and 0.1% orthophosphoric acid in water is commonly used.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 339 nm.[7]
-
Injection Volume: 10-20 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve a known weight of the dried plant extract in methanol to a final concentration suitable for injection (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8][9][10]
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be >0.99.[6]
-
Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels. The recovery should be within 95-105%.[6]
-
Precision: Assess intra-day and inter-day precision by analyzing the standard solutions multiple times on the same day and on different days. The relative standard deviation (RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[6]
B. High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is well-suited for the quantification of phytochemicals.[11][12]
1. Instrumentation
-
HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner with a densitometer.
2. Chromatographic Conditions
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of Toluene: Acetone (7:3 v/v) can be effective.[12]
-
Sample Application: Apply the standard and sample solutions as bands of a specific width using an automatic applicator.
-
Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase vapor for about 20-30 minutes.[11]
-
Densitometric Analysis: After development, dry the plate and scan it with a densitometer at the wavelength of maximum absorbance for this compound (around 340 nm).
3. Standard and Sample Preparation
-
Prepare standard and sample solutions in methanol as described for the HPLC method.
4. Method Validation
-
Validate the HPTLC method for linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.[13]
C. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS offers high sensitivity and selectivity, making it ideal for quantifying compounds in complex matrices like plant extracts.[14][15]
1. Instrumentation
-
LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
2. Chromatographic Conditions
-
Use similar chromatographic conditions as the HPLC method, which can be optimized for faster run times if necessary.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound.
-
Data Acquisition: Acquire data using the instrument's software.
4. Standard and Sample Preparation
-
Prepare standard and sample solutions as described for HPLC, potentially at lower concentrations due to the higher sensitivity of the LC-MS system.
5. Method Validation
-
Validate the method according to ICH guidelines, paying close attention to matrix effects which can be assessed by comparing the calibration curve in solvent versus a matrix-matched calibration curve.[16]
III. Data Presentation
Summarize the quantitative data obtained from the validation of each method in the following tables for easy comparison.
Table 1: HPLC Method Validation Data for this compound Quantification
| Parameter | Result |
| Retention Time (min) | Insert Value |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | > 0.998 |
| Accuracy (Recovery %) | 97.8% - 101.1% |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| LOD (µg/mL) | Insert Value |
| LOQ (µg/mL) | Insert Value |
Table 2: HPTLC Method Validation Data for this compound Quantification
| Parameter | Result |
| Rf Value | Insert Value |
| Linearity Range (ng/band) | 100 - 500 |
| Correlation Coefficient (R²) | > 0.99 |
| Accuracy (Recovery %) | 98% - 102% |
| Intra-day Precision (%RSD) | < 3% |
| Inter-day Precision (%RSD) | < 3% |
| LOD (ng/band) | Insert Value |
| LOQ (ng/band) | Insert Value |
Table 3: LC-MS Method Validation Data for this compound Quantification
| Parameter | Result |
| Retention Time (min) | Insert Value |
| Linearity Range (ng/mL) | Insert Value |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (Recovery %) | 95% - 105% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 5% |
| LOD (ng/mL) | Insert Value |
| LOQ (ng/mL) | Insert Value |
IV. Mandatory Visualizations
Signaling Pathway
This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. Notably, it can inhibit the PI3K/AKT pathway and activate the MAPK pathway in cancer cells.[17]
Caption: this compound's inhibitory and activating effects on signaling pathways.
Experimental Workflow
The following diagram illustrates the logical flow from plant material collection to the final quantification of this compound.
Caption: Workflow for the quantification of this compound in plant extracts.
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Extraction and Processing of Bioactive Phytoconstituents from Widely Used South African Medicinal Plants for the Preparation of Effective Traditional Herbal Medicine Products: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2009129818A1 - Preparation and use of a plant extract from solanum glaucophyllum with an enriched content of 1,25-dihydroxyvitamin d3 glycosides and quercetin glycosides - Google Patents [patents.google.com]
- 5. phcogres.com [phcogres.com]
- 6. jocpr.com [jocpr.com]
- 7. scielo.br [scielo.br]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. pharmaerudition.org [pharmaerudition.org]
- 10. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. japsonline.com [japsonline.com]
- 13. HPTLC METHOD DEVELOPMENT AND VALIDATION OF TRANDOLAPRIL IN BULK AND PHARMACEUTICAL DOSAGE FORMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Eupatolitin in Cancer Cell Line Proliferation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatolitin, a flavone found in various Artemisia species, has garnered significant interest in oncological research due to its demonstrated anti-cancer properties. This natural compound has been shown to impede the proliferation of various cancer cell lines, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. These application notes provide a comprehensive overview of the use of this compound in cancer cell line proliferation assays, including detailed experimental protocols and a summary of its efficacy.
This compound exerts its anti-proliferative effects through the modulation of critical cellular signaling cascades. Notably, it has been shown to inhibit the PI3K/AKT pathway and activate the MAPK signaling pathway in cancer cells.[1][2] This dual action can lead to cell cycle arrest and the induction of apoptosis, making this compound a promising candidate for further investigation as a potential therapeutic agent.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The inhibitory effects of this compound on the proliferation of various cancer cell lines are typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| HCT116 | Colon Carcinoma | >25 | Proliferation Assay | [1] |
| HT29 | Colorectal Adenocarcinoma | >50 | Proliferation Assay | [1] |
| PC3 | Prostate Cancer | 12.5 - 50 | MTT Assay | [3] |
| LNCaP | Prostate Cancer | Not Specified | MTT Assay | [3] |
| 786-O | Renal Cell Carcinoma | Not Specified | Apoptosis Assay | [2] |
Note: IC50 values can vary depending on the specific assay conditions, including incubation time and cell density. The values presented here are for comparative purposes.
Key Signaling Pathways Modulated by this compound
This compound's mechanism of action involves the intricate regulation of signaling pathways crucial for cancer cell proliferation and survival. The two primary pathways affected are the PI3K/AKT and MAPK pathways.
The PI3K/AKT signaling pathway is a central regulator of cell growth, survival, and metabolism. In many cancers, this pathway is hyperactivated, promoting uncontrolled cell proliferation and resistance to apoptosis. This compound has been shown to inhibit the phosphorylation of key components of this pathway, such as AKT, thereby downregulating its activity.[1][2]
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and stress responses. This compound has been observed to activate components of the MAPK pathway, including ERK, JNK, and p38, which can lead to the induction of apoptosis in cancer cells.[1][2]
Caption: this compound inhibits the PI3K/AKT pathway and activates the MAPK pathway.
Experimental Protocols
The following are detailed protocols for commonly used cancer cell line proliferation assays to evaluate the effects of this compound.
Experimental Workflow Overview
Caption: General workflow for assessing this compound's effect on cell proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
BrdU (Bromodeoxyuridine) Incorporation Assay
This assay measures DNA synthesis, a direct indicator of cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for the conjugated enzyme (e.g., TMB for HRP)
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
BrdU Labeling:
-
At the end of the treatment period, add BrdU labeling solution to each well at the recommended concentration.
-
Incubate for 2-4 hours at 37°C.
-
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the medium.
-
Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the fixing/denaturing solution and wash the wells twice with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
If using an HRP-conjugated antibody, add 100 µL of TMB substrate and incubate until color develops. Stop the reaction with a stop solution.
-
-
Absorbance/Fluorescence Measurement:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Similar to the MTT assay, calculate the percentage of BrdU incorporation relative to the control and determine the IC50 value.
-
Colony Formation Assay (Clonogenic Assay)
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well or 12-well plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
PBS
Protocol:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After treatment, remove the medium, wash the cells with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
-
Fixation and Staining:
-
Carefully remove the medium and wash the wells with PBS.
-
Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 10-15 minutes.
-
Remove the fixation solution and let the plates air dry.
-
Stain the colonies by adding 1 mL of crystal violet solution to each well and incubating for 10-20 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and let them air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the surviving fraction against the this compound concentration.
-
Conclusion
This compound demonstrates significant anti-proliferative activity against a range of cancer cell lines. Its mechanism of action, involving the modulation of the PI3K/AKT and MAPK signaling pathways, highlights its potential as a valuable tool in cancer research and drug development. The provided protocols offer standardized methods for assessing the efficacy of this compound and similar compounds in vitro. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupatilin Inhibits the Proliferation and Migration of Prostate Cancer Cells through Modulation of PTEN and NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupatolitin: Application Notes and Protocols for Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatolitin, a flavone found in various Artemisia species, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo research models.[1][2][3] Its mechanism of action primarily involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[2][4][5] These characteristics make this compound a compelling candidate for further investigation and development as a novel anti-inflammatory agent.
These application notes provide a summary of the key findings on the anti-inflammatory effects of this compound, along with detailed protocols for its application in common research models.
Data Presentation: In Vitro and In Vivo Anti-Inflammatory Effects
The following tables summarize the quantitative data on the efficacy of this compound in various experimental models.
Table 1: In Vitro Anti-Inflammatory Effects of this compound on Macrophages
| Cell Line | Inducer | Mediator/Cytokine | This compound Concentration | % Inhibition / Effect | Reference |
| RAW264.7 | LPS | Nitric Oxide (NO) | Dose-dependent | Significant reduction | [4][5] |
| RAW264.7 | LPS | iNOS | Dose-dependent | Decreased expression | [4][5] |
| RAW264.7 | LPS | COX-2 | Dose-dependent | Decreased expression | [4][5] |
| RAW264.7 | LPS | TNF-α | Dose-dependent | Decreased production | [4][5] |
| RAW264.7 | LPS | IL-6 | Dose-dependent | Decreased production | [4][5] |
| RAW264.7 | LPS | IL-1β | Dose-dependent | Decreased production | [5] |
| J774A.1 | LPS | Nitric Oxide (NO) | Dose-dependent | Suppressed production | [5] |
| J774A.1 | LPS | iNOS | Dose-dependent | Suppressed expression | [5] |
| J774A.1 | LPS | COX-2 | Dose-dependent | Decreased expression | [5] |
| J774A.1 | LPS | TNF-α | Dose-dependent | Decreased expression | [5] |
| J774A.1 | LPS | IL-6 | Dose-dependent | Decreased expression | [5] |
| J774A.1 | LPS | IL-1β | Dose-dependent | Decreased expression | [5] |
| Mouse Peritoneal | LPS | Nitric Oxide (NO) | Dose-dependent | Suppressed production | [5] |
| AGS | H. pylori (CagA+) | IL-1β, TNF-α | 10, 50, 100 ng | Dose-dependent reduction | [6] |
| AGS | H. pylori (CagA+) | IL-6, IL-8, MCP-1 (mRNA) | 10, 50, 100 ng | Dose-dependent reduction | [6] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference |
| Mice | LPS-induced Acute Kidney Injury | 10 mg/kg | Attenuated renal dysfunction, reduced serum creatinine and BUN, decreased serum and renal TNF-α, IL-6, and IL-1β. | [7] |
| Rats | LPS-induced Acute Lung Injury | Concentration-dependent | Alleviated structural damage, decreased lung wet/dry ratio, reduced TNF-α, IL-6, and MCP-1 levels. | [1] |
| Mice | LPS-induced Paw Edema | Not specified | Effectively suppressed edema formation and down-regulated iNOS and COX-2 expression. | [4] |
| Mice | Carrageenan-induced Paw Edema | Not specified | Inhibited hind paw edema. | [3] |
| Mice | Collagen-induced Arthritis | Not specified | Reduced arthritis scores. | [8] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting key signaling cascades.
Caption: this compound inhibits inflammatory responses by targeting MAPK, NF-κB, and PI3K/Akt pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
In Vitro Anti-Inflammatory Assay in Macrophages
Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory effects.
1. Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours.
-
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol:
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding enzyme conjugate, and adding substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
4. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:
-
Principle: Measures the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).
-
Protocol:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).
-
Calculate the relative gene expression using the ΔΔCt method.
-
5. Western Blotting for Protein Expression and Phosphorylation:
-
Principle: Detects the expression and phosphorylation status of key signaling proteins (e.g., p65, p-p65, JNK, p-JNK).
-
Protocol:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
1. Animals:
-
Male Wistar rats or Swiss albino mice.
2. Materials:
-
This compound
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Parenteral administration equipment
-
Plethysmometer
3. Protocol:
-
Fast the animals overnight with free access to water.
-
Administer this compound (e.g., 10, 25, 50 mg/kg) or the vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Conclusion
This compound consistently demonstrates potent anti-inflammatory effects in both cellular and animal models. Its ability to suppress the production of key inflammatory mediators and cytokines through the inhibition of the NF-κB and MAPK signaling pathways underscores its therapeutic potential. The provided protocols offer a framework for researchers to further explore and validate the anti-inflammatory properties of this compound in various disease contexts.
References
- 1. Eupatilin Alleviates Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Eupatilin? [synapse.patsnap.com]
- 3. Inhibitory effect of eupatilin and jaceosidin isolated from Artemisia princeps on carrageenan-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory Effects and Mechanisms of Eupafolin in Lipopolysaccharide-Induced Inflammatory Responses in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupatilin inhibits lipopolysaccharide-induced expression of inflammatory mediators in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of eupatilin on Helicobacter pylori CagA-induced gastric inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupatilin Ameliorates Lipopolysaccharide-Induced Acute Kidney Injury by Inhibiting Inflammation, Oxidative Stress, and Apoptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupatilin ameliorates collagen induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupatolitin: A Potent Inhibitor of the NF-κB Signaling Pathway for Research Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupatolitin is a flavonoid compound that has demonstrated significant anti-inflammatory and potential anti-cancer properties. Its primary mechanism of action involves the potent and specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer. This compound's ability to modulate this pathway makes it an invaluable tool for researchers studying the intricacies of NF-κB signaling and for professionals in the early stages of drug discovery and development.
This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate the NF-κB signaling cascade.
Mechanism of Action
This compound exerts its inhibitory effect on the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), with IκBα being a key member. Upon stimulation by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. The activated IKK complex, primarily through the action of IKKβ, phosphorylates IκBα at specific serine residues.[1] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, leading to their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory and pro-survival genes.
This compound has been shown to directly inhibit the kinase activity of IKKβ.[2] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. This leads to the retention of the NF-κB/IκBα complex in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and the expression of its target genes.[3]
Quantitative Data
The following tables summarize the effective concentrations and inhibitory activities of this compound and related compounds on the NF-κB pathway.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| Eupatilin | AGS (gastric carcinoma) | Western Blot | Effective Concentration | 10-100 ng/mL | [4] |
| Eupatilin | HCT116, HT29 (colon cancer) | Apoptosis Assay | Optimal Concentration | 50 µM | [5] |
| Eupafolin | Macrophages | Nitric Oxide Inhibition | IC50 | 6 µM | [6] |
| EF31 (curcumin analog) | In vitro | IKKβ Kinase Assay | IC50 | ~1.92 µM | [2] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound on the NF-κB signaling pathway.
Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound.
Materials:
-
Appropriate cell line (e.g., RAW 264.7, HeLa, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Stimulating agent (e.g., TNF-α or LPS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Once cells reach 80-90% confluency, detach adherent cells using Trypsin-EDTA and seed them into appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for luciferase assays).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with an appropriate NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for the desired time period (e.g., 15-60 minutes for phosphorylation studies, longer for gene expression studies).
-
After stimulation, proceed with cell harvesting for downstream analysis (e.g., Western blotting, Luciferase Reporter Assay, EMSA).
Western Blotting for NF-κB Pathway Proteins
This protocol allows for the detection of changes in the phosphorylation and protein levels of key components of the NF-κB pathway.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKKα/β, anti-IKKβ, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
For nuclear translocation studies, perform nuclear and cytoplasmic fractionation prior to Western blotting and use Lamin B1 and β-actin as nuclear and cytoplasmic loading controls, respectively.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.[7][8]
Materials:
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cells seeded in a 96-well plate
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid using a suitable transfection reagent.
-
Allow 24 hours for plasmid expression.
-
Pre-treat the transfected cells with this compound or vehicle as described in Protocol 1.
-
Stimulate the cells with an NF-κB activator.
-
After stimulation (typically 6-24 hours), lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.[9][10][11]
Materials:
-
Nuclear extracts from treated cells
-
Biotin- or ³²P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site
-
Poly(dI-dC)
-
Binding buffer
-
Non-denaturing polyacrylamide gel
-
Electrophoresis buffer
-
Streptavidin-HRP (for biotinylated probes) and chemiluminescent substrate or autoradiography film (for ³²P-labeled probes)
Procedure:
-
Prepare nuclear extracts from cells treated with this compound and an NF-κB activator.
-
Incubate the nuclear extracts (5-10 µg) with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer for 20-30 minutes at room temperature.
-
For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to the reaction mixture to confirm the identity of the protein-DNA complex.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane (for biotinylated probes) or dry the gel (for ³²P-labeled probes).
-
Detect the labeled probe using a chemiluminescent detection method or autoradiography.
Visualizations
Signaling Pathway Diagram
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound's effect on NF-κB.
Conclusion
This compound is a valuable and specific research tool for investigating the NF-κB signaling pathway. Its ability to inhibit IKKβ provides a clear mechanism for dissecting the roles of this pathway in various cellular contexts. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their studies of inflammation, immunity, and cancer biology.
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide B attenuates lipopolysaccharide-induced acute lung injury through inhibition of NF-κB and MAPKs signaling by targeting TAK1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of eupatilin on Helicobacter pylori CagA-induced gastric inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Principles and problems of the electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eupatolitin in Cellular Oxidative Stress Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatolitin, a flavone found in Artemisia species, has demonstrated significant potential in modulating cellular oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. This compound has been shown to exert both antioxidant and, in some contexts, pro-oxidant effects, making it a molecule of interest for therapeutic development.
These application notes provide a comprehensive guide for researchers on how to utilize this compound in cellular oxidative stress models. The document outlines its mechanism of action, provides detailed experimental protocols for inducing and measuring oxidative stress, and presents quantitative data on its efficacy.
Mechanism of Action
This compound's primary mechanism in combating oxidative stress in normal cells involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] Upon exposure to oxidative stress, this compound can lead to the dissociation of Nrf2 from Keap1.[3] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[1][2][4] This binding initiates the transcription of a suite of protective enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), thereby enhancing the cell's antioxidant capacity.[5][6]
In contrast, in some cancer cell lines, this compound has been observed to have a pro-oxidant effect, leading to an increase in intracellular ROS levels and promoting apoptosis. This dual functionality highlights the context-dependent nature of this compound's activity.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound in various cellular oxidative stress models.
| Cell Line | Stress Inducer | This compound Concentration | Effect | Quantitative Value | Reference |
| ARPE-19 | H₂O₂ | Not specified | Attenuation of ROS production | Data not available | [7][8] |
| HCT116 | None | 50 µM | Increase in ROS production | 15.8-fold increase | |
| HT29 | None | 50 µM | Increase in ROS production | 5.6-fold increase |
Note: Quantitative data on the direct antioxidant effects of this compound, such as IC50 values for ROS scavenging and specific percentage changes in SOD, CAT, and GPx activity in non-cancerous cells, are still being actively researched and are not yet available in the public domain. The pro-oxidant effect in cancer cells suggests a complex, context-dependent mechanism of action.
Experimental Protocols
Induction of Cellular Oxidative Stress
A common method to induce oxidative stress in vitro is through exposure to hydrogen peroxide (H₂O₂).
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Cell line of interest (e.g., ARPE-19, a human retinal pigment epithelial cell line)
Protocol:
-
Culture cells to 70-80% confluency in a suitable culture vessel.
-
Prepare a fresh working solution of H₂O₂ in serum-free cell culture medium. The final concentration of H₂O₂ will need to be optimized for the specific cell line and experimental endpoint, but a common starting range is 100-500 µM.
-
Wash the cells once with sterile PBS.
-
Remove the PBS and add the H₂O₂-containing medium to the cells.
-
Incubate the cells for a predetermined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. This incubation time should also be optimized.
-
Following the incubation, the cells are ready for treatment with this compound and subsequent analysis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The most widely used method for measuring intracellular ROS is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.
Materials:
-
DCFH-DA solution (e.g., 10 mM stock in DMSO)
-
Cell culture medium (serum-free)
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
After inducing oxidative stress and treating with this compound, wash the cells twice with warm PBS.
-
Prepare a fresh working solution of DCFH-DA in serum-free medium at a final concentration of 10-25 µM.
-
Incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope.
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
Western Blot Analysis for Nrf2 Activation
Western blotting can be used to determine the translocation of Nrf2 to the nucleus, a key indicator of its activation.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Following treatment, wash cells with ice-cold PBS and harvest.
-
Perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. Also, probe separate blots or strip and re-probe the same blot for Lamin B1 (nuclear loading control) and GAPDH (cytoplasmic loading control).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the Nrf2 signal in the nuclear fraction indicates activation.
Visualizations
Caption: Experimental workflow for studying this compound in a cellular oxidative stress model.
Caption: this compound activates the Nrf2 signaling pathway to enhance cellular antioxidant defenses.
References
- 1. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis [mdpi.com]
- 5. Inhibition of erythrocyte's catalase, glutathione peroxidase or peroxiredoxin 2 - Impact on cytosol and membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory Effects of Resveratrol on Antioxidant Enzymes: a Mechanism of Growth Inhibition and Apoptosis Induction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupatilin prevents H2O2-induced oxidative stress and apoptosis in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of Eupatolitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatolitin is a naturally occurring flavone found in several plant species, notably in the genus Artemisia. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] For research and drug development purposes, a reliable and reproducible laboratory synthesis is essential to obtain pure this compound in sufficient quantities for in-depth biological evaluation.
This document provides detailed application notes and protocols for the laboratory synthesis of this compound, its characterization, and its application in biological research. The protocols are designed to be accessible to researchers with a background in organic chemistry and cell biology.
Synthesis of this compound
The following is a representative multi-step procedure for the synthesis of this compound, based on established methods for flavonoid synthesis. The general strategy involves the condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, followed by oxidative cyclization to the flavone core and subsequent demethylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2',4',5'-Trihydroxy-6'-methoxyacetophenone | Reagent | Sigma-Aldrich |
| 3,4-Dimethoxybenzaldehyde | Reagent | Alfa Aesar |
| Potassium Hydroxide (KOH) | ACS Grade | Fisher Scientific |
| Ethanol | Anhydrous | VWR |
| Iodine (I₂) | Reagent | J.T. Baker |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Acros Organics |
| Pyridine Hydrochloride | Reagent | TCI Chemicals |
| Dichloromethane (DCM) | HPLC Grade | EMD Millipore |
| Methanol | HPLC Grade | Honeywell |
| Ethyl Acetate | ACS Grade | Pharmco-Aaper |
| Hexanes | ACS Grade | Macron Fine Chemicals |
| Silica Gel (for column chromatography) | 230-400 mesh | Sorbent Technologies |
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of the Chalcone Intermediate
-
In a 250 mL round-bottom flask, dissolve 2',4',5'-trihydroxy-6'-methoxyacetophenone (1.98 g, 10 mmol) and 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) in 100 mL of ethanol.
-
To this solution, add a solution of potassium hydroxide (5.61 g, 100 mmol) in 20 mL of water dropwise with stirring.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into 500 mL of ice-cold water and acidify with dilute HCl until the pH is approximately 3-4.
-
The precipitated yellow solid (the chalcone intermediate) is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Oxidative Cyclization to the Protected Flavone
-
Dissolve the dried chalcone from the previous step (approximately 3.4 g) in 50 mL of anhydrous DMSO in a 100 mL round-bottom flask.
-
Add a catalytic amount of iodine (I₂) (approximately 0.25 g, 1 mmol) to the solution.
-
Heat the reaction mixture at 120 °C for 3 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of a 10% aqueous sodium thiosulfate solution to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the protected flavone.
Step 3: Demethylation to this compound
-
Place the purified protected flavone (approximately 2.5 g) and pyridine hydrochloride (11.5 g, 100 mmol) in a 50 mL round-bottom flask.
-
Heat the mixture at 150-160 °C for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and add 50 mL of dilute HCl.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Quantitative Data (Representative)
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | 2',4',5'-Trihydroxy-6'-methoxyacetophenone (10 mmol) | 3,4-Dimethoxybenzaldehyde (10 mmol), KOH (100 mmol) | Chalcone Intermediate | ~85% |
| 2 | Chalcone Intermediate (~8.5 mmol) | I₂ (1 mmol), DMSO | Protected Flavone | ~70% |
| 3 | Protected Flavone (~5.9 mmol) | Pyridine HCl (100 mmol) | This compound | ~50% |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Data | Expected Value |
| Molecular Formula | C₁₇H₁₄O₈ |
| Molecular Weight | 346.29 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 285-287 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.4 (s, 1H, 5-OH), 9.6 (br s, 2H, 3',4'-OH), 7.6-7.5 (m, 2H, H-2', H-6'), 6.9 (d, 1H, J=8.4 Hz, H-5'), 6.5 (s, 1H, H-8), 3.9 (s, 3H, OMe), 3.8 (s, 3H, OMe) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 176.4, 161.2, 156.9, 152.1, 148.0, 145.2, 136.3, 122.9, 121.8, 119.3, 115.8, 115.5, 104.0, 98.4, 94.1, 60.1, 56.2 |
| Mass Spectrometry (ESI-MS) | m/z: 347.07 [M+H]⁺, 345.05 [M-H]⁻ |
Biological Applications and Signaling Pathways
This compound has demonstrated significant potential in various therapeutic areas, primarily due to its ability to modulate key cellular signaling pathways involved in cancer and inflammation.
Anti-Cancer Activity
This compound induces apoptosis and inhibits proliferation in various cancer cell lines, including colon, gastric, and prostate cancer.[3][4] A key mechanism of its anti-cancer action is the modulation of the PI3K/Akt/mTOR signaling pathway .[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] this compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis.[4][5]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[1] It has been shown to inhibit the NF-κB signaling pathway , a central regulator of the inflammatory response.[1] By inhibiting NF-κB activation, this compound reduces the expression of inflammatory cytokines and enzymes such as iNOS and COX-2.[8]
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of synthesized this compound.
General Experimental Workflow
Caption: General workflow for this compound research.
Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (LPS alone).
-
Nitric Oxide Measurement: After 24 hours, collect the cell culture supernatant. Measure the nitric oxide (NO) concentration using the Griess reagent system according to the manufacturer's protocol.
-
Data Analysis: Determine the percentage of NO inhibition by this compound compared to the LPS-only treated group. Calculate the IC₅₀ value.
Protocol: In Vitro Anti-Cancer Assay (MTT Cell Viability Assay)
-
Cell Culture: Culture a human cancer cell line (e.g., HCT116 colon cancer cells) in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37 °C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of this compound at each time point.
Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins
-
Cell Lysis: After treating cancer cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the laboratory synthesis, characterization, and biological evaluation of this compound. The successful synthesis of this promising flavonoid will enable further investigation into its mechanisms of action and its potential as a therapeutic agent for various diseases. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.
References
- 1. What is the mechanism of Eupatilin? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human gastric cancer (AGS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anti-Inflammatory Effects and Mechanisms of Eupafolin in Lipopolysaccharide-Induced Inflammatory Responses in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Eupatolitin Solubility for Cell Culture Media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Eupatolitin for use in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous cell culture media?
This compound is a type of flavonoid, which is a class of naturally occurring polyphenolic compounds.[1][2] Like many flavonoids, its chemical structure makes it hydrophobic, meaning it has poor solubility in water-based solutions like cell culture media. To overcome this, a common strategy is to first dissolve the compound in a small amount of an organic solvent before diluting it to the final concentration in the aqueous medium.[3][4]
Q2: What is the recommended solvent for creating a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent for dissolving hydrophobic compounds for cell culture applications.[5][6] For this compound, methanol is also an effective solvent, with a solubility of 4.7 mg/mL, though this may require ultrasonic treatment and warming.[7] When preparing stock solutions for long-term storage, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[7]
Q3: My this compound precipitates when I add the stock solution to my cell culture medium. What can I do?
Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. Here are some troubleshooting steps:
-
Increase the final DMSO concentration: While you want to minimize solvent toxicity, ensuring the final DMSO concentration is sufficient to maintain solubility is crucial. Most cell lines can tolerate up to 0.5% DMSO with minimal cytotoxic effects, but it is always best to keep the final concentration as low as possible, ideally around 0.1%.[4][5]
-
Use a more dilute stock solution: By using a more dilute stock, you will add a larger volume to your media, which can help to keep the compound in solution.[3]
-
Pre-condition the media: Add the required volume of DMSO to the cell culture media first, mix well, and then add the this compound stock solution. This can help prevent localized high concentrations of the compound that can lead to precipitation.[4]
-
Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution in an intermediate aqueous buffer like PBS.[5]
Q4: Are there alternatives to DMSO for improving this compound solubility?
Yes, other solvents and excipients can be used:
-
Ethanol: Ethanol can be used as a solvent for many drugs in cell culture.[8][9] However, like DMSO, its final concentration should be kept low, typically below 0.5% to 1%, to avoid toxicity.[8] The volatility of ethanol in culture plates should also be considered.[10]
-
Pluronic F-68: This is a non-ionic surfactant that can increase the solubility of poorly water-soluble agents.[11] It is commonly used in mammalian cell cultures to protect cells from hydrodynamic stress and is FDA-approved.[11][12] It forms micelles that can encapsulate hydrophobic compounds, thereby increasing their solubility in aqueous solutions.[13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume slightly. Use sonication or gentle warming to aid dissolution.[7] |
| The stock solution appears cloudy after preparation. | The solubility limit in the pure solvent has been exceeded. | Prepare a more dilute stock solution. Ensure the this compound is of high purity. |
| Precipitate forms immediately upon adding the stock to the media. | The aqueous solubility has been exceeded due to "solvent shock." | Decrease the stock solution concentration. Add the stock solution to media that is at 37°C and vortexing gently. Pre-treat the media with the same final concentration of the solvent before adding the stock.[4] |
| Cells show signs of toxicity or altered morphology. | The final solvent concentration (DMSO or ethanol) is too high. | Perform a dose-response curve for your specific cell line to determine the maximum tolerable solvent concentration. Keep the final solvent concentration below 0.5%, and preferably at or below 0.1%.[5] |
| Experimental results are inconsistent. | The compound may be precipitating out of solution over time. | Prepare fresh working solutions for each experiment. Visually inspect the media for any signs of precipitation before and during the experiment. |
Quantitative Data Summary
| Parameter | Value | Notes |
| This compound Solubility in Methanol | 4.7 mg/mL (13.57 mM) | May require sonication and warming.[7] |
| Recommended Final DMSO Concentration | ≤ 0.5% (v/v) | For most cell lines. Primary cells may require ≤ 0.1%.[5] |
| Recommended Final Ethanol Concentration | ≤ 0.5% - 1% (v/v) | Cell line dependent; always perform a vehicle control.[8] |
| Pluronic F-68 Concentration | 0.1 - 5.0 g/L | Commonly used range in mammalian cell culture.[12] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | Protect from light. Avoid repeated freeze-thaw cycles.[7] |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO and diluting it to a final working concentration of 10 µM in cell culture media.
Materials:
-
This compound powder (MW: 346.3 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution: a. Weigh out 3.46 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of cell culture grade DMSO to the tube. c. Vortex the tube until the this compound is completely dissolved. If necessary, use a sonicating water bath for short intervals. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[7]
-
Prepare a 10 µM Working Solution: a. Thaw a fresh aliquot of the 10 mM this compound stock solution. b. In a sterile tube, add 999 µL of pre-warmed cell culture medium. c. Add 1 µL of the 10 mM this compound stock solution to the medium. d. Immediately vortex the tube gently to ensure rapid and even mixing. This results in a 1:1000 dilution and a final this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Vehicle Control: a. Prepare a vehicle control by adding 1 µL of pure DMSO to 999 µL of cell culture medium. This control should be used in all experiments to account for any effects of the solvent on the cells.
Visual Guides
Caption: Workflow for preparing this compound for cell culture experiments.
This compound has been shown to modulate several key cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[1][15][16] These pathways are crucial in regulating cell proliferation, apoptosis, and inflammation.[1][15][16]
Caption: Simplified diagram of this compound's inhibitory action on signaling pathways.
References
- 1. What is the mechanism of Eupatilin? [synapse.patsnap.com]
- 2. Eupatilin: a natural pharmacologically active flavone compound with its wide range applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethanol-soluble substances isolated from Escherichia coli culture filtrate induce polymorphonuclear chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effective stabilization of ethanol levels in multiple-well tissue culture plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eupafolin ameliorates lipopolysaccharide-induced cardiomyocyte autophagy via PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the stability of Eupatolitin in different experimental buffers
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Eupatolitin in various experimental buffers. As a member of the flavonol class of flavonoids, this compound's stability can be influenced by several factors in aqueous solutions. This guide offers troubleshooting advice and detailed protocols to help researchers ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Due to the potential for degradation in aqueous solutions, it is crucial to store stock solutions under appropriate conditions. For long-term storage (up to 6 months), it is recommended to store aliquots of the DMSO stock solution at -80°C and protected from light. For shorter-term storage (up to 1 month), -20°C with light protection is suitable.[1] Frequent freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation.
Q2: I'm observing a color change in my this compound-containing buffer. What does this indicate?
A2: A color change in your experimental buffer containing this compound is often an indication of compound degradation. Flavonoids, especially polyhydroxylated flavonols, are susceptible to oxidation, which can result in the formation of colored degradation products. This process can be accelerated by factors such as exposure to atmospheric oxygen, light, and elevated temperatures.[2][3] It is advisable to prepare fresh working solutions and minimize their exposure to light and air.
Q3: My experimental results with this compound are inconsistent. Could stability be an issue?
A3: Yes, inconsistent results can be a significant indicator of this compound instability in your experimental setup. The degradation of this compound can lead to a decrease in its effective concentration, resulting in variable biological effects. Factors such as the pH of your buffer, incubation time, and temperature can all influence the rate of degradation. It is recommended to perform stability tests under your specific experimental conditions to ensure the compound remains intact throughout the duration of your assay.
Q4: What are the main factors that influence the stability of flavonols like this compound in aqueous solutions?
A4: The stability of flavonols is primarily affected by:
-
pH: Stability can be pH-dependent. Some flavonoids show increased degradation at neutral to alkaline pH.
-
Temperature: Higher temperatures generally accelerate the degradation process.[4]
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Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation.[2][3] Preparing solutions in deaerated buffers can mitigate this.
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Light: Photodegradation can occur upon exposure to light, especially UV light.[5] conducting experiments under subdued lighting and using amber-colored tubes is recommended.
-
Buffer Composition: The components of the buffer itself can potentially interact with the flavonoid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate formation in the final buffer. | This compound has limited aqueous solubility. The final concentration may exceed its solubility limit in the experimental buffer. | - Lower the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system and within the tolerated concentration limit (typically <0.1-0.5%).- Prepare fresh dilutions immediately before use. |
| Loss of biological activity over time. | Degradation of this compound in the experimental buffer during prolonged incubation. | - Perform a time-course experiment to assess the stability of this compound under your specific assay conditions (see Experimental Protocols section).- Reduce the incubation time if significant degradation is observed.- Replenish the this compound-containing medium for long-term experiments. |
| High background signal or unexpected results. | Formation of degradation products that may have their own biological activity or interfere with the assay readout. | - Analyze the buffer containing degraded this compound using HPLC or LC-MS to identify potential degradation products.- Whenever possible, prepare fresh solutions of this compound for each experiment to minimize the presence of degradation products. |
Stability of Structurally Similar Flavonols
Table 1: Factors Influencing the Stability of Quercetin and Luteolin (Analogs to this compound)
| Factor | Effect on Stability | Observations from Literature |
| Oxygen | Decreases stability | Both quercetin and luteolin are unstable when exposed to atmospheric oxygen, leading to oxidative degradation.[2][3] |
| pH | pH-dependent | Stability of some flavonoids decreases with increasing pH.[6] |
| Temperature | Decreases stability | Increased temperatures accelerate the degradation of flavonoids.[4] |
| Light | Decreases stability | Exposure to light, particularly UV, can cause photodegradation.[5] |
Table 2: Degradation of Flavonols in Aqueous Solutions
| Flavonol | Conditions | Key Findings on Degradation |
| Quercetin | Aqueous and ethanolic solutions | Undergoes oxidative degradation when exposed to air.[2] The heterocyclic ring C can open during thermal processing in boiling water.[7] |
| Luteolin | Aqueous and ethanolic solutions | Unstable when exposed to atmospheric oxygen, leading to degradation.[2] |
| Myricetin | Boiling water | Decomposition is mainly caused by the opening of the heterocyclic ring C.[7] |
Disclaimer: The data presented in Tables 1 and 2 are for flavonols structurally related to this compound. This information should be used as a general guide, and it is highly recommended to perform stability studies for this compound under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method to determine the stability of this compound in a specific experimental buffer over time.
1. Materials:
-
This compound
-
DMSO (HPLC grade)
-
Experimental buffer of interest (e.g., PBS, Tris-HCl, cell culture medium)
-
Acetonitrile (HPLC grade)
-
Formic acid or other appropriate modifier (HPLC grade)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the this compound stock solution with the experimental buffer to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
3. Stability Study Procedure:
-
Immediately after preparing the working solution (t=0), take an aliquot, and inject it into the HPLC system to determine the initial concentration.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
Analyze each aliquot by HPLC.
4. HPLC Analysis:
-
Mobile Phase: A typical gradient elution for flavonoids might be a mixture of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape. An example gradient could be: 0-20 min, 10-90% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (can be determined by a UV scan, typically in the range of 254-370 nm for flavonols).
-
Quantification: The concentration of this compound at each time point is determined by measuring the peak area and comparing it to the peak area at t=0.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
Visualizations
Experimental Workflow for Stability Assessment
References
- 1. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Eupatolitin Dosage for In Vivo Animal Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing eupatolitin dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in an in vivo mouse study?
A starting point for dose-response studies with this compound can be inferred from studies on other flavonoids with anti-inflammatory properties. Generally, a range of 10-50 mg/kg body weight is a reasonable starting point for oral or intraperitoneal administration in mice. However, it is crucial to perform a dose-finding study to determine the optimal and non-toxic dose for your specific animal model and experimental goals.
Q2: How should I prepare this compound for oral gavage?
This compound has low aqueous solubility. For oral gavage, it is commonly suspended in a vehicle such as a 0.5% or 1% solution of carboxymethylcellulose (CMC) in sterile water. To prepare, weigh the required amount of this compound, triturate it with a small amount of the CMC solution to form a paste, and then gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare the suspension fresh daily to ensure stability.
Q3: What is a suitable vehicle for intraperitoneal (IP) injection of this compound?
For intraperitoneal injections, this compound can be dissolved in a solvent like dimethyl sulfoxide (DMSO) and then diluted with sterile phosphate-buffered saline (PBS) or saline. It is critical to keep the final concentration of DMSO as low as possible (typically <5%) to avoid solvent toxicity. A common practice is to first dissolve this compound in DMSO and then dilute it with PBS to the final desired concentration just before injection.
Q4: How can I monitor for potential toxicity of this compound in my animal model?
Monitor the animals daily for any signs of toxicity, including changes in body weight, food and water intake, behavior (e.g., lethargy, ruffled fur), and any signs of distress. For longer-term studies, it is advisable to include a cohort for preliminary toxicity assessment where higher doses are administered and key organs are examined histologically at the end of the study.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle during administration. | - Low solubility of this compound.- Inadequate suspension/dissolution.- Temperature changes affecting solubility. | - Ensure thorough mixing (vortexing, sonication) of the suspension immediately before each administration.- For IP injections, prepare the final dilution in PBS from a DMSO stock solution immediately before use.- Slightly warming the vehicle (e.g., to 37°C) might improve solubility, but stability at this temperature should be confirmed. |
| No observable effect at the initial dose. | - The dose is too low.- Poor bioavailability via the chosen route of administration.- The animal model is not sensitive to this compound. | - Conduct a dose-response study with increasing concentrations of this compound (e.g., 10, 25, 50, 100 mg/kg).- Consider a different route of administration (e.g., if oral administration is ineffective, try intraperitoneal injection).- Ensure the chosen animal model is appropriate for the expected biological activity of this compound. |
| Signs of toxicity in the animals (e.g., weight loss, lethargy). | - The administered dose is too high.- The vehicle (e.g., DMSO) is causing toxicity. | - Reduce the dose of this compound.- Lower the concentration of the organic solvent (e.g., DMSO) in the vehicle for IP injections.- Include a vehicle-only control group to assess the toxicity of the vehicle itself. |
Quantitative Data Summary
Table 1: Recommended Starting Dosage Ranges for this compound in Mice
| Route of Administration | Dosage Range (mg/kg body weight) | Vehicle | Frequency |
| Oral Gavage | 10 - 100 | 0.5-1% Carboxymethylcellulose (CMC) in water | Once daily |
| Intraperitoneal (IP) Injection | 5 - 50 | DMSO/PBS (final DMSO <5%) | Once daily |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | Use as a stock solution for dilutions. |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble | Can be used to dilute DMSO stock for IP injections. |
| Water | Insoluble | Requires a suspending agent like CMC for oral gavage. |
Experimental Protocols
Protocol: In Vivo Anti-Inflammatory Activity in a Mouse Model
This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced inflammation model in mice.
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Animal Model: Male C57BL/6 mice, 8-10 weeks old.
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Acclimatization: Acclimatize animals for at least one week before the experiment.
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Groups (n=8-10 per group):
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Vehicle Control (0.5% CMC orally)
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This compound (10 mg/kg in 0.5% CMC, orally)
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This compound (25 mg/kg in 0.5% CMC, orally)
-
This compound (50 mg/kg in 0.5% CMC, orally)
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Positive Control (e.g., Dexamethasone, 1 mg/kg, IP)
-
-
This compound Administration:
-
Prepare this compound suspension in 0.5% CMC fresh daily.
-
Administer the respective treatments orally via gavage once daily for 3 consecutive days.
-
-
Induction of Inflammation:
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One hour after the final this compound administration on day 3, induce inflammation by intraperitoneally injecting LPS (1 mg/kg).
-
-
Sample Collection:
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Six hours after LPS injection, collect blood samples via cardiac puncture under anesthesia for cytokine analysis (e.g., TNF-α, IL-6).
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Euthanize the animals and collect relevant tissues (e.g., lungs, liver) for histological analysis and measurement of inflammatory markers.
-
-
Analysis:
-
Measure cytokine levels in serum using ELISA kits.
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Perform histological examination of tissues stained with Hematoxylin and Eosin (H&E).
-
Analyze gene or protein expression of inflammatory mediators (e.g., iNOS, COX-2) in tissues using RT-qPCR or Western blotting.
-
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Experimental workflow for an in vivo this compound study.
Figure 2: Key signaling pathways modulated by this compound.
Technical Support Center: Eupatolitin Extraction from Natural Plant Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of Eupatolitin from natural plant sources. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in natural product extraction. Several factors could be contributing to this. Here's a step-by-step troubleshooting guide:
-
Plant Material:
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Source and Species: The concentration of this compound can vary significantly between different species of Artemisia and even within the same species depending on the geographical location and growing conditions[1][2]. Ensure you are using a plant source known for high this compound content, such as Artemisia asiatica[3].
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Plant Part: this compound concentration can differ between the leaves, stems, and roots. For many Artemisia species, the highest concentration of flavonoids is found in the leaves and aerial parts[4][5].
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Drying Method: The drying process can significantly impact the content of bioactive compounds. High temperatures can lead to degradation[6][7]. Freeze-drying or shade-drying are generally preferred over oven-drying at high temperatures to preserve thermolabile compounds[8][9][10].
-
-
Extraction Method and Parameters:
-
Choice of Solvent: The polarity of the solvent is crucial. This compound, a flavone, is moderately polar. Solvents like ethanol, methanol, or mixtures with water are commonly used for flavonoid extraction[11][12]. A high proportion of ethanol has been shown to maximize the this compound content in the extract[3]. Apolar solvents are generally less effective for extracting this compound.
-
Temperature: While increased temperature can enhance extraction efficiency by improving solvent penetration and solubility, excessive heat can cause degradation of this compound[3][13]. An optimal temperature, often around 60°C, should be determined to balance yield and degradation[11].
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Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant matrix to the solvent. However, prolonged exposure to high temperatures can lead to degradation[14].
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Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency, but using excessive solvent can be costly and time-consuming during the evaporation step[15].
-
-
Extraction Technique:
-
Conventional vs. Modern Methods: Conventional methods like maceration and Soxhlet extraction can be time-consuming and use large volumes of solvent. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE) can offer higher yields in shorter times with less solvent[4][14].
-
Caption: Strategies to enhance the selectivity of this compound extraction.
Frequently Asked Questions (FAQs)
Q4: What is the best solvent for extracting this compound from Artemisia species?
A4: Based on research, a high proportion of ethanol in an ethanol-water mixture is effective for maximizing the content of this compound in the extract.[3] 80% methanol has also been identified as a good compromise solvent for extracting a wide range of flavonoids and other phenolic compounds.[11] The optimal solvent and its concentration may vary depending on the specific plant material and extraction technique used.
Q5: What are the recommended starting parameters for Ultrasound-Assisted Extraction (UAE) of this compound?
A5: For UAE, you can start with the following parameters and then optimize them for your specific sample:
-
Solvent: 70-80% Ethanol or Methanol
-
Temperature: 50-60°C
-
Time: 30-45 minutes
-
Solid-to-Liquid Ratio: 1:20 (g/mL)
-
Ultrasonic Frequency: 40 kHz
Q6: How can I quantify the amount of this compound in my extract?
A6: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the most common and reliable method for quantifying this compound.[3][16] A reversed-phase C18 column is typically used. You will need a certified reference standard of this compound to create a calibration curve for accurate quantification.
Q7: What is a general protocol for the extraction and purification of this compound?
A7: Here is a general experimental protocol based on common practices:
Experimental Protocol: Extraction and Purification of this compound
-
Preparation of Plant Material:
-
Dry the aerial parts of the Artemisia plant at a low temperature (e.g., shade-drying or freeze-drying) to a constant weight.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material in 80% ethanol at a solid-to-liquid ratio of 1:20 (g/mL) for 24 hours at room temperature with occasional stirring.
-
Alternatively, perform ultrasound-assisted extraction at 50°C for 45 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Purification:
-
Dissolve the crude extract in a small amount of the initial mobile phase for chromatography.
-
Perform column chromatography on a macroporous resin column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the flavonoids with an increasing gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate them under reduced pressure.
-
For higher purity, further purification can be achieved using preparative HPLC.
-
Table 2: Comparison of this compound and Total Flavonoid Content in Different Artemisia Species
| Artemisia Species | Plant Part | This compound Content | Total Flavonoid Content (mg QUE/g) | Reference |
| Artemisia asiatica | Aerial parts | High (Optimized extraction with high ethanol proportion) | Not specified | [3] |
| Artemisia vulgaris | Aerial parts | Present | 57.28 - 63.74 | [4][5] |
| Artemisia absinthium | Leaves | This compound-O-deoxyhexoside-O-hexoside detected | Not specified | [1] |
| Eupatorium littorale | Leaves | 0.29% | Not specified | [16] |
Note: Direct quantitative comparison is challenging due to variations in analytical methods and reporting units across studies.
Signaling Pathway Visualization (Illustrative)
While this compound extraction is a chemical process and does not directly involve biological signaling pathways, we can illustrate the logical flow of the extraction and purification process.
Experimental Workflow for this compound Extraction and Analysis
Caption: General workflow for the extraction and analysis of this compound.
References
- 1. Bioprospecting of Artemisia genus: from artemisinin to other potentially bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of phytochemical properties and expressional profiling of artemisinin synthesis-related genes in various Artemisia species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Artemisia and Their Biological Significance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the Impact of Drying Methods on Phytochemical Composition and Antioxidant Activity of Anthemis palestina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 9. Influence of Five Drying Methods on Active Compound Contents and Bioactivities of Fresh Flowers from Syringa pubescens Turcz - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. epub.jku.at [epub.jku.at]
- 16. scielo.br [scielo.br]
Determining the cytotoxic concentration of Eupatolitin in various cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the cytotoxic concentration of Eupatolitin in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported cytotoxic concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental determination of this compound's cytotoxicity.
Q1: My cell viability results are inconsistent between experiments. What are the possible causes?
A1: Inconsistent results in cytotoxicity assays can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly dense or sparse cultures can lead to variability. It is recommended to perform a preliminary experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes for serial dilutions, can introduce significant errors. Use calibrated pipettes and consider performing serial dilutions in larger volumes to minimize inaccuracies.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a solvent control with the same final concentration as in the experimental wells to assess its effect. Typically, the final DMSO concentration should be kept at or below 0.5%.[1]
-
Incomplete Solubilization of Formazan (MTT Assay): In the MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of error. Using an SDS-based solubilization buffer and allowing for sufficient incubation time (even overnight) can improve results.[2]
-
Washing Steps (SRB Assay): In the SRB assay, inadequate or excessive washing can lead to high background or loss of stained cellular protein, respectively. Perform washing steps gently but thoroughly and consistently across all plates.[3]
Q2: I am not observing a dose-dependent cytotoxic effect of this compound.
A2: If you do not see a clear dose-response curve, consider the following:
-
Concentration Range: The concentration range of this compound you are testing may be too narrow or not in the effective range for your specific cell line. It is advisable to perform a broad-range pilot experiment (e.g., from nanomolar to high micromolar) to identify the active range.
-
Incubation Time: The chosen incubation time might be too short for this compound to induce a cytotoxic effect. Consider extending the incubation period (e.g., 48 or 72 hours).
-
Compound Stability: Ensure the this compound stock solution is properly stored and that the compound is stable in your culture medium for the duration of the experiment. Prepare fresh dilutions for each experiment.
-
Cell Line Sensitivity: The cell line you are using may be inherently resistant to this compound. It is helpful to include a positive control (a compound with known cytotoxicity to your cell line) to validate the assay setup.
Q3: My absorbance readings in the control wells are very low.
A3: Low absorbance in control wells suggests a problem with cell health or the assay itself:
-
Poor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before seeding. Contamination (e.g., mycoplasma) can also affect cell viability.
-
Incorrect Reagent Preparation: Double-check the concentration and preparation of your assay reagents (e.g., MTT, SRB). Ensure the MTT solution is fresh and protected from light.
-
Insufficient Incubation Time: The incubation time with the detection reagent (e.g., MTT) may be too short for a sufficient colorimetric signal to develop. Optimize the incubation time for your cell type.
Q4: What is the difference between this compound and Eupatorin?
A4: this compound and Eupatorin are distinct flavonoid compounds with different chemical structures. While both have demonstrated cytotoxic effects, their potencies and mechanisms of action may differ. It is crucial not to use their data interchangeably.
Cytotoxic Concentration of this compound in Various Cell Lines
The following table summarizes the reported cytotoxic effects of this compound on different cancer cell lines. Please note that IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay method).
| Cell Line | Cancer Type | Cytotoxic Concentration (IC50) | Observations |
| HCT116 | Colon Cancer | > 25 µM | Cell viability decreased by more than 50% at concentrations of 25 µM or more.[4] |
| HT29 | Colon Cancer | > 50 µM | Cell proliferation decreased by more than 50% at concentrations above 50 µM.[4] |
| PC3 | Prostate Cancer | Not explicitly stated | This compound reduced cell viability in a time- and dose-dependent manner. Exposure to 12.5µM-50µM resulted in apoptosis. |
| LNCaP | Prostate Cancer | Not explicitly stated | This compound reduced cell viability in a time- and dose-dependent manner. |
Note: The available literature often describes concentration-dependent effects on cell viability rather than providing specific IC50 values. Researchers are encouraged to determine the precise IC50 for their specific experimental setup.
Experimental Protocols
Detailed methodologies for commonly used cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to purple formazan crystals in living cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[5]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Washing solution (1% acetic acid)
-
Solubilization solution (10 mM Tris base, pH 10.5)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[3]
-
Washing: Carefully remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[3]
-
Drying: Allow the plates to air-dry completely.
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[3]
-
Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Experimental Workflow for Determining Cytotoxic Concentration
The following diagram illustrates a general workflow for determining the cytotoxic concentration of a compound like this compound.
Experimental workflow for cytotoxicity testing.
Signaling Pathways Affected by this compound
This compound has been shown to induce apoptosis and inhibit cell proliferation through the modulation of several key signaling pathways. The diagram below illustrates the putative mechanism involving the PI3K/Akt/mTOR and MAPK pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Eupatolitin Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupatolitin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during dose-response curve optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important for this compound studies?
A dose-response curve is a fundamental tool in pharmacology used to characterize the relationship between the concentration of a drug, such as this compound, and its biological effect on cells or tissues. By generating a dose-response curve, researchers can determine key parameters like the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed), which is crucial for understanding the potency of this compound and selecting appropriate concentrations for further experiments.
Q2: What is a typical starting concentration range for this compound in a dose-response experiment?
Based on published data, this compound has shown cytotoxic effects in various cancer cell lines with IC50 values typically in the micromolar (µM) range. For initial experiments, it is advisable to test a broad range of concentrations, for example, from 0.1 µM to 200 µM, to capture the full sigmoidal dose-response curve.[1] The optimal range can be narrowed down in subsequent experiments based on the initial findings.
Q3: this compound is a flavonoid, are there any specific challenges I should be aware of?
Yes, flavonoids like this compound are often hydrophobic, which can lead to poor solubility in aqueous cell culture media. This can result in precipitation of the compound, leading to inaccurate and irreproducible results. It is crucial to ensure complete dissolution of this compound in a suitable solvent, such as DMSO, before preparing the final dilutions in your culture medium.
Q4: How can I troubleshoot this compound precipitation in my cell culture medium?
If you observe precipitation of this compound in your cell culture medium, consider the following troubleshooting steps:
-
Optimize Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume to achieve the final desired concentration in your culture medium.
-
Serial Dilutions: Perform serial dilutions of your this compound stock in your cell culture medium while vortexing gently to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) to account for any potential solvent effects on cell viability.
-
Visual Inspection: Before adding to your cells, visually inspect the final this compound dilutions for any signs of precipitation. If precipitation is observed, the solutions should be remade.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate for experimental data; instead, fill them with sterile PBS or media to minimize evaporation. |
| The dose-response curve does not reach a plateau (0% or 100% inhibition) | The concentration range of this compound tested is too narrow. | Broaden the concentration range in your next experiment. Include both lower and higher concentrations to ensure you capture the full sigmoidal curve. |
| No significant effect on cell viability is observed | The tested concentrations of this compound are too low for the specific cell line. The compound has degraded. | Increase the concentration range of this compound. Prepare fresh stock solutions of this compound for each experiment to ensure its stability and activity. |
| Unexpected increase in cell viability at high this compound concentrations | Compound precipitation at high concentrations can interfere with the assay readout (e.g., by scattering light in absorbance-based assays). Off-target effects. | Visually inspect for precipitation. If present, optimize the solubilization of this compound. Consider using a different type of viability assay that is less prone to interference from precipitates (e.g., a fluorescence-based assay). |
Quantitative Data: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | > 25 | [1] |
| HT29 | Colon Cancer | > 50 | [1] |
| MDA-MB-468 | Breast Cancer | 0.5 | [2] |
| MCF-10A (Normal) | Breast | 50 | [2] |
| CCD-18Co (Normal) | Colon | > 200 | [1] |
Experimental Protocols
Detailed Methodology for Dose-Response Curve Generation using a Cell Viability Assay (e.g., MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is consistent and ideally below 0.5%.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-treatment" control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound dose-response curve optimization.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/AKT and MAPK pathways.[1]
Caption: this compound's modulation of the PI3K/AKT and MAPK signaling pathways.
References
Validation & Comparative
In Vivo Validation of Eupatolitin's Anti-Cancer Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-cancer effects of Eupatolitin, a naturally occurring flavonoid, with established chemotherapy agents. Drawing on experimental data, we present a comprehensive overview of its performance, detailed experimental protocols, and the underlying signaling pathways.
Comparative Analysis of In Vivo Anti-Cancer Effects
The following tables summarize the quantitative data from in vivo studies, offering a clear comparison between this compound and standard chemotherapeutic drugs, 5-Fluorouracil and Paclitaxel.
| Compound | Cancer Model | Animal Strain | Dosage & Administration | Tumor Growth Inhibition | Key Findings |
| This compound | 4T1 Murine Breast Cancer | BALB/c Mice | 20 mg/kg, oral gavage, daily for 28 days | ~27% reduction in tumor size compared to untreated control[1] | Delayed tumor development and reduced lung metastasis. Enhanced anti-tumor immunity by increasing NK and CD8+ cells[1]. |
| 5-Fluorouracil (5-FU) | HCT116 Human Colorectal Carcinoma Xenograft | Nude Mice | Not specified in detail, but used in combination studies | 38.81% as a single agent. 70.42% in combination with SM-1[2]. | Synergistically enhances the anti-proliferative effect of other agents[2]. |
| Paclitaxel | MCF-7 Human Breast Cancer Xenograft | SCID Mice | Not specified in detail, but resulted in halted tumor growth | Halted tumor growth (volume gains near 5 mm³/day vs. >105 mm³/day in resistant tumors)[3] | Effective in drug-sensitive tumors, with resistance observed in some models[3]. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
This compound in 4T1 Murine Breast Cancer Model
-
Cell Line: 4T1 murine breast cancer cells.
-
Animal Model: Female BALB/c mice.
-
Tumor Induction: Injection of 4T1 cells into the mammary fat pad.
-
Treatment Protocol:
-
Tumor Measurement: Tumor volume is measured regularly using electronic calipers and calculated using the formula: Volume = 0.5236 × length × width × height[1].
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues can be collected for histological analysis (e.g., H&E staining) and investigation of apoptotic markers (e.g., TUNEL assay)[1]. Spleens may be harvested to analyze immune cell populations (e.g., NK1.1+ and CD8+ cells) by flow cytometry[1].
5-Fluorouracil in HCT116 Colorectal Cancer Xenograft Model
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Animal Model: Immunocompromised mice (e.g., Nude or SCID mice).
-
Tumor Induction: Subcutaneous injection of HCT116 cells, often with Matrigel, into the flank of the mice.
-
Treatment Protocol:
-
Treatment is initiated when tumors reach a specified volume (e.g., 100-150 mm³).
-
5-FU is administered, often as part of a combination therapy regimen. Dosages and schedules can vary depending on the study design[2].
-
-
Tumor Measurement: Tumor volumes are measured twice weekly with calipers, and the formula Volume = (length × width²) / 2 is used for calculation.
-
Endpoint Analysis: The study typically continues for a set period (e.g., up to 4 weeks) or until tumors reach a maximum volume (e.g., 2000 mm³). The primary endpoint is often the percentage of tumor growth inhibition (%T/C)[2].
Paclitaxel in MCF-7 Breast Cancer Xenograft Model
-
Cell Line: MCF-7 human breast cancer cells.
-
Animal Model: Immunocompromised mice (e.g., SCID mice).
-
Tumor Induction: Subcutaneous implantation of MCF-7 cells.
-
Treatment Protocol:
-
Tumor Measurement: Tumor growth is monitored by measuring tumor volumes regularly[3].
-
Endpoint Analysis: In addition to tumor volume, studies may assess changes in tumor water mobility using diffusion-weighted MRI as an early indicator of treatment response[3]. Histological analysis can be performed to evaluate apoptosis and other cellular changes[5].
Signaling Pathways and Experimental Workflows
The anti-cancer effects of this compound are mediated through the modulation of key signaling pathways. The diagrams below, generated using the DOT language, visualize these pathways and the general experimental workflow for in vivo validation.
Caption: this compound's anti-cancer mechanism of action.
References
- 1. Eupatorin Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Early Increases in Breast Tumor Xenograft Water Mobility in Response to Paclitaxel Therapy Detected by Non-Invasive Diffusion Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupatorin Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Eupatolitin: A Comparative Analysis of Its Antioxidant Prowess Among Flavonoids
For Immediate Release
[City, State] – [Date] – In the ongoing quest for potent natural antioxidants, the flavonoid eupatolitin has emerged as a compound of significant interest. A comprehensive analysis of available experimental data provides valuable insights into its antioxidant activity compared to other well-known flavonoids. This guide offers a detailed comparison, complete with quantitative data, experimental protocols, and a look into the cellular mechanisms of action, tailored for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of flavonoids is most commonly evaluated through in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher antioxidant activity.
The following table summarizes the IC50 values for this compound and other prominent flavonoids from various studies. It is important to note that direct comparisons are most valid when data is sourced from the same study, as experimental conditions can influence the results.
| Flavonoid | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| This compound | 27.6 | Not Available | [1] |
| 6-Methoxykaempferol (this compound) | 2.3 | Not Available | [2] |
| Quercetin | 2.57 | 1.10 | [3] |
| Luteolin | 3.10 | 1.50 | [3] |
| Kaempferol | 8.90 | 3.20 | [3] |
| Apigenin | 14.80 | 5.80 | [3] |
| Rutin | 12.40 | 4.50 | [3] |
Note: The significant variation in the reported DPPH IC50 values for this compound (27.6 µg/mL and 2.3 µg/mL) highlights the importance of considering the specific experimental conditions of each study. The value of 2.3 µg/mL was reported for 6-methoxykaempferol, which is a synonym for this compound.
Understanding the Antioxidant Mechanism: The Nrf2 Signaling Pathway
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway, which is a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. However, in the presence of oxidative stress or electrophiles (including some flavonoids), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's defense against oxidative damage.
Caption: The Keap1-Nrf2 signaling pathway activated by flavonoids.
Experimental Protocols
For accurate and reproducible assessment of antioxidant activity, standardized experimental protocols are crucial. Below are detailed methodologies for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compounds (this compound, other flavonoids)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of test samples: Dissolve the test compounds in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Reaction mixture: In a 96-well plate, add 100 µL of each sample dilution to a well. Then, add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.
-
IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound, other flavonoids)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare a series of dilutions of the test compounds in the same solvent used for diluting the ABTS•+ solution.
-
Reaction mixture: In a 96-well plate, add 20 µL of each sample dilution to a well. Then, add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the sample with the ABTS•+ solution.
-
IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Workflow for Comparative Antioxidant Activity Assessment
The following diagram illustrates a typical workflow for comparing the antioxidant activity of different flavonoids.
Caption: Workflow for comparing flavonoid antioxidant activity.
References
Comparative pharmacological analysis of Eupatolitin versus Eupatorin
Comparative Pharmacological Analysis: Eupatorin in Focus
A comprehensive guide to the pharmacological activities of Eupatorin, with a notable lack of available data for a direct comparison with Eupatolitin.
Introduction
This guide provides a detailed comparative analysis of the pharmacological properties of Eupatorin. The initial aim was to compare Eupatorin with this compound; however, an extensive literature search revealed a significant lack of pharmacological data for this compound, precluding a direct comparative study. Therefore, this document will focus on the well-documented anti-inflammatory and anti-cancer activities of Eupatorin, supported by experimental data and detailed methodologies. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of Eupatorin.
Eupatorin: A Flavonoid with Potent Biological Activities
Eupatorin is a flavone that has demonstrated significant anti-inflammatory and anti-cancer properties in numerous preclinical studies. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate inflammation and cell growth.
Anti-Inflammatory Effects of Eupatorin
Eupatorin has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1] Studies have demonstrated that Eupatorin can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[1] This inhibition leads to a reduction in the inflammatory response.
The anti-inflammatory actions of Eupatorin are mediated through the inhibition of key signaling pathways, including the NF-κB and STAT1 pathways.[1] Eupatorin has been observed to inhibit the activation of NF-κB, a critical transcription factor that governs the expression of numerous inflammatory genes.[2] Furthermore, it has been shown to block the activation of STAT1, another key transcription factor in the inflammatory process.[1]
Anti-Cancer Activities of Eupatorin
Eupatorin exhibits promising anti-cancer activity across various cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation.
Eupatorin's pro-apoptotic effects are mediated through the modulation of several signaling pathways. It has been shown to target the PI3K/Akt and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation.[3] By inhibiting these pathways, Eupatorin promotes apoptosis in cancer cells.
Furthermore, Eupatorin can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[3] Studies have shown that it can arrest the cell cycle at different phases, depending on the cancer cell type.
Quantitative Data on Eupatorin's Pharmacological Activities
The following tables summarize the quantitative data from various studies on the anti-inflammatory and cytotoxic effects of Eupatorin.
Table 1: Anti-Inflammatory Activity of Eupatorin
| Parameter | Cell Line/Model | IC50 Value | Reference |
| NO Production | RAW 264.7 Macrophages | 5.2 µM | |
| PGE₂ Production | RAW 264.7 Macrophages | 5.0 µM | |
| TNF-α Production | RAW 264.7 Macrophages | 5.0 µM |
Table 2: Cytotoxic Activity of Eupatorin against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HT-29 | Colon Cancer | 13.1 µM | [4] |
| AGS | Gastric Cancer | 14.4 µM | [4] |
| Saos-2 | Osteosarcoma | 38.5 µM | [4] |
| WEHI 164 | Fibrosarcoma | 40.7 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Eupatorin) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting: Harvest the treated cells and wash with PBS.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Nitric Oxide (NO) Production Assay
The Griess assay is used to measure the production of nitric oxide.
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
Griess Reagent Addition: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to 100 µL of the supernatant.
-
Incubation: Incubate the mixture for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by Eupatorin and a typical experimental workflow.
Caption: Eupatorin's anti-inflammatory mechanism.
Caption: Eupatorin's anti-cancer signaling pathways.
Caption: General experimental workflow for pharmacological analysis.
Conclusion
Eupatorin is a promising natural compound with well-documented anti-inflammatory and anti-cancer properties. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential. While a direct comparative analysis with this compound is not feasible at this time due to a lack of available data, the comprehensive information presented here on Eupatorin provides a solid foundation for further research and drug development efforts. Future studies are warranted to explore the full therapeutic scope of Eupatorin and to investigate the pharmacological profile of this compound.
References
- 1. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of eupatilin on Helicobacter pylori CagA-induced gastric inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Eupatolitin and Luteolin: A Comparative Analysis of Their Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Eupatolitin and Luteolin, two structurally related flavonoids, have garnered significant attention for their potent anti-inflammatory properties. Both compounds demonstrate the ability to modulate key signaling pathways involved in the inflammatory response, positioning them as promising candidates for the development of novel anti-inflammatory therapeutics. This guide provides a comparative overview of their mechanisms of action, supported by experimental data, to aid researchers in their evaluation.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and Luteolin on various inflammatory mediators. It is important to note that the experimental conditions may vary between studies, affecting direct comparability.
| Compound | Assay System | Inhibitory Target | IC50 Value |
| This compound | IL-1β-treated rat hepatocytes | Nitric Oxide (NO) Production | 27.5 µM |
| Luteolin | IL-1β-treated rat hepatocytes | Nitric Oxide (NO) Production | 20.0 µM |
| Compound | Assay System | Inflammatory Mediator | Concentration | % Inhibition / Effect |
| This compound | LPS-stimulated J774A.1 macrophages | Nitric Oxide (NO) | Dose-dependent | Suppressed production |
| LPS-stimulated J774A.1 macrophages | TNF-α, IL-1β, IL-6 | Dose-dependent | Decreased expression | |
| Luteolin | LPS-stimulated RAW 264.7 macrophages | TNF-α | ~5 µM | Significant inhibition |
| LPS-stimulated RAW 264.7 macrophages | IL-6 | ~20 µM | Significant inhibition | |
| LPS-stimulated RAW 264.7 macrophages | iNOS expression | 25 µM | Attenuated mRNA expression | |
| LPS-stimulated RAW 264.7 macrophages | COX-2 expression | 25 µM | Attenuated mRNA expression |
Mechanisms of Action: Targeting Key Inflammatory Pathways
Both this compound and Luteolin exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades like ERK, JNK, and p38, is another crucial signaling route for inflammatory responses. Activation of these kinases leads to the activation of transcription factors, such as AP-1, which also regulate the expression of inflammatory genes.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for assessing the anti-inflammatory effects of this compound and Luteolin.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or J774A.1 are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Luteolin for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentration based on the standard curve.
-
Western Blotting for Protein Expression Analysis
Western blotting is employed to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-IκBα, p-p65, p-p38, p-ERK, p-JNK, iNOS, COX-2).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
Eupatolitin: A Comparative Analysis of its Biological Effects on Diverse Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research highlights the potential of Eupatolitin, a natural flavonoid, as a promising anti-cancer agent. This guide provides a cross-validation of its biological effects on various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein summarizes key quantitative findings and elucidates the molecular pathways influenced by this compound.
Quantitative Analysis of this compound's Anti-Cancer Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies, showcasing its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| HCT116 | Colon Cancer | >25 | Not Specified | |
| HT29 | Colon Cancer | >50 | Not Specified | |
| MDA-MB-468 | Breast Cancer | 0.5 | 96 | |
| PC3 | Prostate Cancer | 12.5 - 50 | Not Specified | |
| LNCaP | Prostate Cancer | 12.5 - 50 | Not Specified | |
| MKN-1 | Gastric Cancer | Not Specified | Not Specified | |
| SiHa | Cervical Cancer | 8.42 ± 0.76 (Parthenolide) | Not Specified | |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 (Parthenolide) | Not Specified |
Note: Some studies utilized Parthenolide, a compound with structural similarities to this compound, and have been included for comparative purposes. Variations in experimental conditions can influence IC50 values.
Induction of Apoptosis
This compound has been shown to be a potent inducer of apoptosis, or programmed cell death, in cancer cells. Quantitative analysis reveals a dose-dependent increase in apoptotic cell populations upon treatment.
| Cell Line | Cancer Type | This compound Conc. (µM) | Fold Increase in Apoptosis | Citation |
| HCT116 | Colon Cancer | 50 | 4.4 | |
| HCT116 | Colon Cancer | 100 | 13.2 | |
| HT29 | Colon Cancer | 50 | 1.6 | |
| HT29 | Colon Cancer | 100 | 1.7 |
Inhibition of Cancer Cell Migration and Invasion
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. This compound has demonstrated significant anti-metastatic potential by inhibiting these processes.
| Cell Line | Cancer Type | This compound Conc. (µM) | Inhibition of Invasion (%) | Citation |
| HCT116 | Colon Cancer | 50 | 97.2 | |
| HT29 | Colon Cancer | 50 | 42.0 |
Molecular Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its anti-cancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and metastasis. The two primary pathways identified are the PI3K/Akt and MAPK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, leading to decreased cancer cell survival. In prostate cancer cells, the related compound eupafolin has been found to directly bind to and attenuate the kinase activity of PI3K. In colon cancer cells, this compound inhibits the phosphorylation of Akt and its downstream targets, P70S6K and S6.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to activate specific branches of the MAPK pathway, such as ERK and JNK, in colon cancer cells, which can contribute to the induction of apoptosis.
Caption: this compound activates the MAPK signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Annexin V-PI Flow Cytometry for Apoptosis
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V-PI apoptosis assay.
Protocol:
-
Treat cancer cells with this compound for the indicated time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells.
Caption: Workflow for the Transwell invasion assay.
Protocol:
-
Coat the upper chamber of a Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells in serum-free medium containing this compound or vehicle control into the upper chamber.
-
Add medium supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).
-
Count the number of stained cells in several random fields under a microscope.
Western Blotting
This technique is used to detect specific proteins in a sample.
Caption: Workflow for Western blotting analysis.
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
This comparative guide underscores the multifaceted anti-cancer properties of this compound and provides a foundational resource for further research and development in oncology.
Structure-Activity Relationship of Eupatolitin and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Eupatolitin, a naturally occurring flavonoid, and its derivatives. By examining its anticancer and anti-inflammatory properties, this document aims to offer valuable insights for the rational design of novel therapeutic agents. The information presented is supported by experimental data and detailed methodologies.
Introduction to this compound
This compound (3',4',5-trihydroxy-6,7-dimethoxyflavone) is a flavone found in several plant species, notably in the genus Eupatorium. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potent anticancer and anti-inflammatory effects. Understanding the relationship between its chemical structure and biological activity is crucial for optimizing its therapeutic potential and developing novel, more effective derivatives.
Comparative Biological Activities of this compound
While comprehensive studies detailing the systematic evaluation of a wide range of this compound derivatives are limited in publicly available literature, we can compile the existing data for this compound and extrapolate the expected activities of its derivatives based on well-established structure-activity relationships of flavonoids.
Table 1: Reported Biological Activities of this compound
| Compound | Biological Activity | Cell Line/Model | IC50 / Activity | Reference |
| This compound | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | IC50: 6 µM (NO inhibition) | [1] |
| This compound | Anticancer | Colon cancer cells (HCT116, HT29) | Inhibits cell viability, induces apoptosis | [2] |
| This compound | Anticancer | Endometrial cancer cells | Induces G2/M cell cycle arrest | [2] |
| This compound | Anticancer | Esophageal cancer cells | Suppresses cell growth | [2] |
Table 2: Postulated Structure-Activity Relationship of this compound Derivatives
Disclaimer: The following table is illustrative and based on established structure-activity relationships for flavonoids. The IC50 values are hypothetical and intended to guide future research.
| Derivative | Modification | Expected Anticancer Activity (Hypothetical IC50) | Expected Anti-inflammatory Activity (Hypothetical IC50) | Rationale for Expected Activity |
| This compound | Parent Compound | Baseline | Baseline (6 µM) | - |
| Derivative A | O-methylation of 3'-OH | Potentially decreased | Potentially decreased | The catechol moiety (3',4'-dihydroxy) is often crucial for antioxidant and anticancer activity. |
| Derivative B | O-methylation of 4'-OH | Potentially decreased | Potentially decreased | Similar to the methylation of the 3'-OH group. |
| Derivative C | Glycosylation at 3-OH | Decreased | Decreased | The free 3-hydroxyl group is often important for activity. Glycosylation may improve solubility but hinder interaction with the target. |
| Derivative D | Introduction of a halogen at C-8 | Potentially increased | Potentially increased | Halogen substitution can enhance lipophilicity and cell permeability, potentially increasing activity. |
| Derivative E | Isosteric replacement of 6-methoxy with an amino group | Potentially altered | Potentially altered | Introduction of a basic nitrogen atom can significantly change the electronic properties and potential for new interactions. |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound and its derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and its derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of this compound and its derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
LPS (from E. coli)
-
This compound and its derivatives dissolved in DMSO
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite in the supernatant is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: (1 - [Nitrite in treated cells / Nitrite in LPS-stimulated cells]) x 100. The IC50 value is calculated from the dose-response curve.
Signaling Pathway Modulation
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways affected are the PI3K/AKT and MAPK pathways.
Caption: this compound inhibits the PI3K/AKT and MAPK signaling pathways.
This diagram illustrates how this compound can inhibit the PI3K/AKT and MAPK signaling pathways, which are frequently overactivated in cancer. By blocking these pathways, this compound can suppress cancer cell proliferation and survival.
Experimental Workflow for SAR Studies
The following workflow outlines the key steps in conducting a structure-activity relationship study of this compound and its derivatives.
Caption: Workflow for SAR analysis of this compound derivatives.
This workflow provides a systematic approach to synthesizing, testing, and analyzing this compound derivatives to identify compounds with improved therapeutic properties.
Conclusion
This compound is a promising natural product with significant anticancer and anti-inflammatory activities. While comprehensive SAR studies on its derivatives are still emerging, the foundational knowledge of flavonoid chemistry provides a strong basis for the rational design of novel analogues. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and its derivatives. Future studies focusing on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives are warranted to unlock their full potential in drug discovery.
References
A Comparative Analysis of Eupatolitin Isolated from Different Plant Species
Eupatolitin, a methoxyflavone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This valuable compound is naturally synthesized by a variety of plant species, primarily within the Asteraceae family. This guide provides a comparative analysis of this compound isolated from different plant sources, focusing on yield, purity, and the methodologies employed for its extraction and purification. Furthermore, it delves into the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Plant Sources and Yield of this compound
This compound has been successfully isolated from several plant species, with notable examples found in the genera Artemisia and Eupatorium. The yield of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction method employed. While comprehensive comparative studies detailing percentage yields from a wide range of species are limited, available data indicates that species within the Artemisia genus are prominent sources.
To provide a clearer comparative overview, the following table summarizes the known plant sources of this compound. It is important to note that the quantitative data on yield is often not standardized across studies, making direct comparisons challenging.
| Plant Species | Family | Plant Part Used | Reported Yield/Content | Purity | Citation(s) |
| Artemisia princeps | Asteraceae | Leaves and Stems | Not specified | Almost 100% (after recycling preparative HPLC) | [4] |
| Artemisia kermanensis | Asteraceae | Whole Plant | Not specified | Not specified | [2] |
| Artemisia monosperma | Asteraceae | Aerial Parts | Not specified | Not specified | [5] |
| Eupatorium perfoliatum | Asteraceae | Aerial Parts | Not specified | Not specified | [3] |
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound from plant matrices typically involve a multi-step process, beginning with extraction followed by various chromatographic techniques to achieve high purity.
Extraction
The initial step involves the extraction of crude phytochemicals from the dried and powdered plant material. The choice of solvent and extraction method is critical for maximizing the yield of this compound.
a. Soxhlet Extraction: This is a commonly used method for the exhaustive extraction of phytochemicals from solid materials[6][7].
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.
-
Solvent: Ethanol or methanol are commonly used due to their polarity, which is suitable for extracting flavonoids like this compound.
-
Procedure:
-
A known quantity of dried, powdered plant material is placed in a thimble.
-
The thimble is placed into the main chamber of the Soxhlet extractor.
-
The extraction solvent is placed in the round-bottom flask.
-
The solvent is heated to its boiling point; the vapor travels up a distillation arm and floods into the chamber housing the thimble.
-
The condenser ensures that any solvent vapor cools and drips back down into the chamber.
-
The chamber slowly fills with warm solvent. When the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.
-
This cycle is allowed to repeat for a prescribed number of times, often for several hours.
-
After extraction, the solvent is evaporated under reduced pressure to yield the crude extract.
-
b. Maceration: This is a simpler extraction method that involves soaking the plant material in a solvent for a period of time with occasional agitation.
Purification
The crude extract obtained is a complex mixture of various compounds. Therefore, purification is essential to isolate this compound. Column chromatography is a fundamental technique used for this purpose[8][9][10][11].
-
Stationary Phase: Silica gel is the most common adsorbent used.
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used to separate the compounds. A common solvent system starts with a non-polar solvent like n-hexane and gradually introduces a more polar solvent like ethyl acetate or methanol.
-
Procedure:
-
The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
-
The silica gel with the adsorbed extract is then loaded onto the top of a pre-packed silica gel column.
-
The mobile phase is passed through the column under gravity or with the help of a pump.
-
The different components of the extract travel down the column at different rates depending on their affinity for the stationary and mobile phases.
-
Fractions are collected at the outlet of the column.
-
Each fraction is analyzed using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed as a final purification step. One study on Artemisia princeps reported achieving a purity of almost 100% for this compound using a recycling preparative HPLC method[4].
The following diagram illustrates a general workflow for the isolation and purification of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the PI3K/Akt pathway, thereby inducing apoptosis in cancer cells[12][13][14][15][16].
The following diagram illustrates the inhibitory effect of this compound on the PI3K/Akt pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. The MAPK family includes several key kinases such as ERK, JNK, and p38. This compound has been reported to modulate the MAPK pathway, although its specific effects can be cell-type dependent[12][17][18][19][20][21].
The diagram below provides a simplified overview of the MAPK signaling cascade and indicates the potential points of modulation by this compound.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential. While various plant species, particularly within the Artemisia and Eupatorium genera, are known to produce this compound, there is a clear need for more standardized and comparative studies to quantify its yield and purity from these different sources. The development of efficient and scalable extraction and purification protocols is also crucial for advancing its research and potential clinical applications. Furthermore, a deeper understanding of its interactions with key signaling pathways like PI3K/Akt and MAPK will be instrumental in elucidating its full therapeutic utility and in the rational design of novel this compound-based drugs. This guide provides a foundational overview to aid researchers in this endeavor.
References
- 1. Inhibitory effects of polyphenols in leaves of Artemisia princeps PAMP on protein fragmentation by Cu(II)-H2O2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Methylated Flavones from Artemisia kermanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inha.elsevierpure.com [inha.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. soxhlet extraction method: Topics by Science.gov [science.gov]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. How do I prepare column chromatography? | AAT Bioquest [aatbio.com]
- 10. fralinlifesci.vt.edu [fralinlifesci.vt.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. cdn-links.lww.com [cdn-links.lww.com]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. MAPK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Eupatolitin's Molecular Targets: An Experimental Validation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Eupatolitin's Anticancer Mechanisms
This compound, a flavonoid compound, has demonstrated significant potential as an anticancer agent by targeting key molecular pathways involved in tumor progression. This guide provides an objective comparison of this compound's performance against Oridonin, another natural compound with similar anticancer properties, supported by experimental data from studies on human colon cancer cell lines.
Comparative Performance of this compound and Oridonin
The cytotoxic and pro-apoptotic effects of this compound and Oridonin have been evaluated in various colon cancer cell lines. The following tables summarize the quantitative data from these studies, providing a clear comparison of their efficacy.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Oridonin in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |
| This compound | HCT116 | ~25 | 48 |
| HT29 | ~100 | 48 | |
| Oridonin | SW620 | 3.88 | Not Specified |
| HCT8 | 18.64 ± 2.26 | 48 | |
| HCT116 | 23.75 ± 3.07 | 48 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Pro-Apoptotic Effects of this compound and Oridonin in Colon Cancer Cells
| Compound | Cell Line | Concentration (µM) | Apoptosis Induction (Fold Increase) | Key Molecular Effects |
| This compound | HCT116 | 50 | 4.4 | - Increased Bax/Bcl-2 ratio- Decreased mitochondrial membrane potential |
| 100 | 13.2 | |||
| HT29 | 50 | 1.6 | ||
| 100 | 1.7 | |||
| Oridonin | SW620 | Not Specified | Significant | - Activation of caspase-3 |
| HCT8 & HCT116 | 20 | Dose-dependent | - Increased cleaved caspase-3 and PARP- Increased Beclin 1 and LC3-II (autophagy) |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and the workflows of the experimental protocols used to validate its molecular targets.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Workflow for Western Blot analysis.
Caption: Workflow for MTT cell viability assay.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and Oridonin on cancer cells.[1][2][3]
-
Cell Seeding: Seed cancer cells (e.g., HCT116, HT29, SW620) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Oridonin and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.[4][5][6][7][8]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound or Oridonin at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound and Oridonin.[9][10][11][12]
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, Caspase-3, PARP) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Concluding Remarks
The experimental data robustly supports the predicted molecular targets of this compound, primarily its ability to induce apoptosis and inhibit the PI3K/Akt signaling pathway in colon cancer cells. When compared to Oridonin, another natural anticancer compound, this compound demonstrates comparable, and in some instances, more potent cytotoxic and pro-apoptotic effects, particularly in HCT116 cells. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and similar natural products in cancer drug discovery. Further in-vivo studies are warranted to fully elucidate the clinical utility of this compound.
References
- 1. Cell Counting & Health Analysis [sigmaaldrich.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. scispace.com [scispace.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
Eupatolitin: A Comparative Guide to a Novel PI3K/Akt Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Eupatolitin with other established inhibitors of the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, a flavonoid, has emerged as a potential anti-cancer agent through its modulation of this key pathway.
Mechanism of Action: this compound as a Direct PI3K Inhibitor
Recent studies have elucidated the mechanism by which this compound exerts its inhibitory effects on the PI3K/Akt pathway. Computational docking models and in vitro pull-down assays have demonstrated that this compound directly binds to the ATP-binding pocket of the p110α catalytic subunit of PI3K.[1] This direct interaction inhibits the kinase activity of PI3K, leading to a downstream reduction in the phosphorylation of Akt and subsequent pathway signaling. This targeted action underscores the potential of this compound as a specific inhibitor within this critical oncogenic pathway. While a direct enzymatic IC50 value for this compound against PI3K isoforms has not been prominently reported in the reviewed literature, its efficacy has been demonstrated through cellular assays. For instance, this compound has been shown to inhibit the growth of human endometrial cancer cell lines Hec1A and KLE with IC50 values of 82.2 µM and 85.5 µM, respectively.[2]
Quantitative Comparison with Known PI3K/Akt Pathway Inhibitors
To provide a clear perspective on the performance of this compound, this section presents a quantitative comparison with a range of well-characterized PI3K/Akt pathway inhibitors. The inhibitors are categorized based on their selectivity profile: pan-PI3K inhibitors, isoform-specific PI3K inhibitors, dual PI3K/mTOR inhibitors, and Akt inhibitors.
Data Presentation: Inhibitor Potency (IC50 Values)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various inhibitors against their respective targets. Lower IC50 values indicate higher potency.
Table 1: Pan-PI3K Inhibitors
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 |
| ZSTK474 | 16 | 44 | 49 | 4.6 |
| Pilaralisib (XL147) | 39 | - | 23 | 36 |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 |
Table 2: Isoform-Specific PI3K Inhibitors
| Inhibitor | Target Isoform | IC50 (nM) |
| Alpelisib (BYL719) | PI3Kα | 5 |
| TGX-221 | PI3Kβ | 5 |
| Idelalisib (CAL-101) | PI3Kδ | 2.5 |
| Duvelisib (IPI-145) | PI3Kδ/γ | 2.5 (δ), 25 (γ) |
| Umbralisib | PI3Kδ | 22.3 |
Table 3: Dual PI3K/mTOR Inhibitors
| Inhibitor | PI3Kα (nM) | mTOR (nM) |
| Dactolisib (BEZ235) | 4 | 20.7 |
| Omipalisib (GSK2126458) | 0.019 | 0.18 |
| Voxtalisib (XL765) | 38 | 130 |
| Gedatolisib (PF-05212384) | 0.4 | 1.6 |
| Apitolisib (GDC-0980) | 5 | 17 |
Table 4: Akt Inhibitors
| Inhibitor | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) |
| Akti-1/2 | 58 | 210 | >2000 |
| AZD5363 (Capivasertib) | 3 | 8 | 8 |
| Ipatasertib (GDC-0068) | 5 | 29 | 12 |
| MK-2206 | 8 | 12 | 65 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PI3K/Akt pathway inhibitors.
Western Blotting for Phospho-Akt (Ser473)
This assay is fundamental for assessing the inhibition of the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt, a key downstream effector of PI3K.
Materials:
-
Cell lines of interest
-
PI3K/Akt inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-pan-Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and culture until they reach 70-80% confluency. Treat cells with various concentrations of the inhibitor for a specified time. Include a vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt. The level of Akt phosphorylation is expressed as the ratio of phospho-Akt to total Akt.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform or Akt.
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α) or Akt
-
Kinase buffer
-
Substrate (e.g., PIP2 for PI3K)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a luminescence-based assay)
-
Test inhibitor (e.g., this compound)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure (using a luminescence-based assay):
-
Reaction Setup: In a multi-well plate, combine the kinase, substrate, and kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. In the ADP-Glo™ assay, remaining ATP is first depleted, and then the generated ADP is converted to ATP, which is used to generate a luminescent signal.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of an inhibitor on cell proliferation and viability.
Materials:
-
Cell lines of interest
-
Test inhibitor (e.g., this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Visualizing the PI3K/Akt Signaling Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PI3K/Akt signaling pathway and the general workflows for the experimental protocols.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for Western blotting to detect phosphorylated Akt.
Caption: A simplified workflow for an in vitro kinase assay to determine inhibitor IC50.
References
Safety Operating Guide
Safe Disposal of Eupatolitin: A Procedural Guide for Laboratory Professionals
Eupatolitin, a flavanol compound, requires careful handling and disposal due to its potential toxicity. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the proper disposal of this compound waste in a laboratory setting. Adherence to these procedures is critical for maintaining a safe working environment and complying with waste disposal regulations.
I. Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards.
Hazard Classification: According to the Safety Data Sheet (SDS), this compound is classified as Toxic if swallowed .
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.
-
P405: Store locked up.
II. This compound Waste Disposal Protocol
All this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be disposed of as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all this compound-contaminated solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other incompatible chemical wastes[1].
-
-
Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," "this compound," and the primary hazard statement: "Toxic."
-
Ensure the label includes the accumulation start date and the chemical composition of the waste.
-
-
Storage:
-
Store the waste container in a designated, secure satellite accumulation area.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal[2][3]. The final disposal method should be in an approved waste disposal plant.
-
III. Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
| Scenario | Immediate Action |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. |
| Inhalation | Move to fresh air. |
| Ingestion | Give water to drink (two glasses at most). Seek medical advice immediately. |
| Spill | Evacuate the area. Avoid inhalation of dusts and substance contact. Ensure adequate ventilation. Consult an expert and follow emergency procedures. |
IV. Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Eupatolitin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Eupatolitin, a flavonoid compound investigated for its potential therapeutic properties. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of research.
Personal Protective Equipment (PPE) and Handling
This compound, like many biologically active compounds, requires careful handling to minimize exposure. While a specific Occupational Exposure Limit (OEL) has not been established for this compound, it is prudent to handle it as a potentially cytotoxic substance, especially in powdered form.
Core Personal Protective Equipment:
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves that comply with ASTM D6978 standards. Change gloves frequently, especially if contamination is suspected.
-
Gown: A disposable, low-permeability gown made of a material like polyethylene-coated polypropylene should be worn to protect against skin contact.
-
Eye and Face Protection: Use safety glasses with side shields at a minimum. When there is a risk of splashes or generating aerosols, a full-face shield is required.
-
Respiratory Protection: For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, when weighing or manipulating the powder, which can generate aerosols, a NIOSH-approved N95 or higher-level respirator is recommended. All respirator use should be in accordance with a comprehensive respiratory protection program.
Handling Procedures for this compound Powder:
-
Engineering Controls: All manipulations of this compound powder, including weighing and preparing solutions, should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Aerosol Minimization: Use gentle handling techniques to avoid generating dust.
-
Decontamination: Work surfaces should be protected with disposable bench liners. After handling, decontaminate the work area with an appropriate cleaning solution (e.g., a mild detergent solution).
Storage and Disposal
Proper storage and disposal are critical for safety and environmental protection.
Storage:
-
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Consult the supplier's instructions for specific storage temperature requirements.
Disposal Plan:
This compound waste is considered cytotoxic waste and must be disposed of accordingly.
-
Segregation: All materials that have come into contact with this compound, including gloves, gowns, bench liners, and contaminated labware, must be segregated as cytotoxic waste.
-
Containment:
-
Solids: Place in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste."
-
Liquids: Collect in a sealed, shatter-resistant container, also labeled as "Cytotoxic Waste."
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.
-
-
Deactivation: Currently, there are no established specific chemical deactivation procedures for this compound prior to disposal. Therefore, all waste should be handled as active cytotoxic material.
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration. Do not dispose of this compound waste in general laboratory or municipal trash.[1][2]
Quantitative Data Summary
Due to its status as a research compound, a formal Occupational Exposure Limit (OEL) has not been established for this compound by regulatory bodies like OSHA or the ACGIH. OELs for pharmaceutical compounds are typically derived from extensive toxicological and clinical data. In the absence of a specific OEL, a conservative approach using occupational exposure banding is recommended. Based on its biological activity, a provisional OEL in the range of 1-10 µg/m³ could be considered as a starting point for risk assessment and control strategies.
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | Not Established | Handle as a potentially cytotoxic compound. A provisional range of 1-10 µg/m³ may be used for initial risk assessment. |
| Solubility | Soluble in methanol | May require ultrasonic and warming to achieve a concentration of 4.7 mg/mL.[3] |
| Storage Temperature | -20°C | Protect from light. Stock solutions may be stored at -80°C for up to 6 months.[3] |
Key Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is crucial for interpreting experimental results.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
